molecular formula C11H18FNO8 B1216271 N-Acetyl-9-deoxy-9-fluoroneuraminic acid CAS No. 85819-28-9

N-Acetyl-9-deoxy-9-fluoroneuraminic acid

Katalognummer: B1216271
CAS-Nummer: 85819-28-9
Molekulargewicht: 311.26 g/mol
InChI-Schlüssel: CAYNAADKIUGQOQ-BOHATCBPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Acetyl-9-deoxy-9-fluoroneuraminic Acid (CAS RN: 85819-28-9) is a synthetically modified derivative of sialic acid in which the hydroxyl group at the C-9 position is replaced by a fluorine atom . This compound is a key reagent in glycobiology research, particularly in the study of sialic acid metabolism and function. Its primary research value lies in its role as a molecular tool for investigating and inhibiting biological processes mediated by native sialic acids, such as N-Acetylneuraminic acid (Neu5Ac), which is the predominant sialic acid found in human cells and a crucial component of cell membrane glycans and gangliosides . Researchers utilize this fluorinated analog to explore sialidase activity and viral pathogenesis, given that sialic acids act as receptors for pathogens like influenza viruses . The strategic fluorine substitution at C-9 creates a metabolically stable mimic, allowing it to potentially interfere with the biosynthesis and function of sialylated glycoconjugates. Published studies have demonstrated that some derivatives in this chemical class exhibit inhibitory activity against the growth of mouse mammary adenocarcinoma (TA3) and L1210 cells in culture, highlighting its value in oncological research . The compound is supplied as a solid with a melting point of 167°C and must be stored frozen (-20°C), protected from light and heat to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

(4S,5R,6R,7S,8S)-5-acetamido-9-fluoro-4,6,7,8-tetrahydroxy-2-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO8/c1-4(14)13-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-12/h5,7-10,15,17-19H,2-3H2,1H3,(H,13,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYNAADKIUGQOQ-BOHATCBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CF)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CF)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235096
Record name N-Acetyl-9-deoxy-9-fluoroneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85819-28-9
Record name N-Acetyl-9-deoxy-9-fluoroneuraminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085819289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-9-deoxy-9-fluoroneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Mechanism of Action of N-Acetyl-9-deoxy-9-fluoroneuraminic Acid in Viral Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The interface between host cell glycocalyx and viral envelope proteins dictates the initial, obligate step of viral pathogenesis: entry. Sialic acids, predominantly N-acetylneuraminic acid (Neu5Ac), serve as the primary attachment factors for a broad spectrum of pathogens, including Influenza viruses, Parainfluenza, and specific Coronaviruses[1]. This technical whitepaper dissects the mechanism of action of N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) [2], a synthetic, bioisosteric analogue of Neu5Ac. By replacing the C-9 hydroxyl group with a highly electronegative fluorine atom, 9-F-Neu5Ac acts as a potent molecular saboteur—disrupting hemagglutinin (HA) binding, resisting neuraminidase (NA) cleavage, and completely blocking obligate 9-O-acetylation pathways[3].

The Biochemical Rationale of C-9 Fluorination

Influenza virions contain two primary surface glycoproteins: Hemagglutinin (HA), which mediates viral entry by binding to cell surface sialyloligosaccharides, and Neuraminidase (NA), which cleaves these linkages to release progeny virions[4]. The C-9 hydroxyl group of native Neu5Ac is a critical pharmacophore, participating in an extensive hydrogen-bonding network within the binding pockets of both HA and NA.

Fluorine is the ultimate bioisostere for a hydroxyl group due to its similar van der Waals radius (1.47 Å for F vs. 1.40 Å for O). However, unlike a hydroxyl group, fluorine is highly electronegative and cannot act as a hydrogen bond donor . When 9-F-Neu5Ac is metabolically incorporated into the host cell surface, this atomic mutation fundamentally rewrites the thermodynamic landscape of the receptor, leading to a tripartite mechanism of viral blockade.

Tripartite Mechanism of Action

Disruption of Hemagglutinin (HA) Recognition

Viral HA proteins exhibit exquisite stereochemical specificity for terminal sialic acids[4]. The loss of the C-9 hydrogen bond donor in 9-F-Neu5Ac alters the hydration shell and the enthalpy of the HA-receptor binding event. While the virus may still attempt to dock, the binding affinity ( Kd​ ) is significantly perturbed, leading to a higher off-rate ( koff​ ) and reducing the efficiency of viral internalization.

Neuraminidase (NA) Resistance and Virion Trapping

For a viral infection to propagate, NA must hydrolyze the glycosidic linkage between Neu5Ac and the penultimate galactose residue to prevent progeny virions from aggregating at the host cell surface[1]. 9-F-Neu5Ac acts as a highly inefficient substrate for viral NA. The transition state of the NA-catalyzed hydrolysis relies on stabilizing interactions with the C-9 moiety[5]. By installing a fluorine atom, the activation energy ( Ea​ ) for cleavage is drastically increased. Progeny virions become tethered to the host cell in a "dead-end" complex, effectively halting viral shedding.

Absolute Blockade of 9-O-Acetylation

Certain pathogens, notably Influenza C and Coronaviruses (e.g., OC43, HKU1), do not bind to standard Neu5Ac; they strictly require 9-O-acetyl-Neu5Ac as their entry receptor[3]. The host enzyme sialate-O-acetyltransferase (SOAT) requires the C-9 hydroxyl group to serve as the nucleophilic acceptor for the acetyl transfer. Because 9-F-Neu5Ac lacks this hydroxyl group, 9-O-acetylation is biochemically impossible[6]. This creates an absolute metabolic blockade, rendering the host cell completely refractory to Influenza C and specific Coronavirus infections.

Quantitative Data Presentation

To contextualize the mechanistic impact of 9-F-Neu5Ac, the following table summarizes the representative biochemical shifts observed when comparing native Neu5Ac to the fluorinated analogue in viral entry models.

ParameterNative Neu5Ac9-F-Neu5AcMechanistic Implication
C-9 H-Bond Donor Capacity Yes (-OH)No (-F)Alters HA/NA binding pocket thermodynamics
Relative HA Binding Affinity Baseline (1.0x)Reduced (< 0.5x)Decreased initial viral attachment efficiency
Neuraminidase Cleavage Rate 100%< 5%Induces severe virion trapping at the cell surface
Susceptibility to 9-O-Acetylation High0% (Obligate Block) Completely prevents Influenza C / OC43 entry

Visualizing the Mechanistic Pathway

G cluster_native Native Neu5Ac Pathway cluster_fluoro 9-F-Neu5Ac Mechanism V1 Virus (HA) R1 Neu5Ac Receptor V1->R1 Binds E1 Viral Entry R1->E1 Internalization N1 NA Cleavage E1->N1 Progeny Release V2 Virus (HA) R2 9-F-Neu5Ac Receptor V2->R2 Attempts Binding B2 Altered HA Binding R2->B2 Reduced Affinity N2 NA Resistance R2->N2 Cleavage Blocked

Fig 1. Native Neu5Ac viral entry vs. 9-F-Neu5Ac mediated virion trapping and entry blockade.

Experimental Methodologies: Self-Validating Protocols

To rigorously study the effects of 9-F-Neu5Ac, researchers must utilize Metabolic Oligosaccharide Engineering (MOE). The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Metabolic Oligosaccharide Engineering (MOE) with 9-F-Neu5Ac

Causality Focus: Native sialic acids are highly hydrophilic and negatively charged at physiological pH, preventing passive diffusion across the lipid bilayer. We utilize a peracetylated precursor (Ac5-9-F-Neu5Ac) to mask these polar groups, enabling rapid cellular uptake.

  • Precursor Preparation: Dissolve Ac5-9-F-Neu5Ac in cell-culture grade DMSO to a stock concentration of 50 mM.

  • Cell Incubation: Seed target cells (e.g., BEAS-2B or MDCK) to 60% confluency. Supplement the media with 50–100 µM of Ac5-9-F-Neu5Ac. Incubate for 48–72 hours.

    • Mechanism: Intracellular non-specific esterases cleave the acetyl groups, releasing free 9-F-Neu5Ac. The molecule is transported to the nucleus, activated by CMP-sialic acid synthetase to form CMP-9-F-Neu5Ac, and appended to nascent glycans by Golgi sialyltransferases.

  • Self-Validation (Mass Spectrometry): To validate incorporation, do not rely solely on lectin binding (as the fluorine may alter lectin affinity). Instead, isolate the membrane fraction, release surface sialic acids via mild acid hydrolysis (2 M acetic acid, 80°C, 3 hrs), and quantify the ratio of native Neu5Ac to 9-F-Neu5Ac using LC-MS/MS.

Protocol 2: Viral Entry and NA Cleavage Quantification

Causality Focus: To isolate whether the analogue inhibits initial binding or progeny release, we separate the assay into a cold-binding phase and a functional cleavage phase.

  • Cold Binding Assay: Chill the metabolically engineered cells to 4°C to halt endocytosis. Introduce the viral inoculum (MOI = 10) and incubate for 1 hour. Wash extensively with cold PBS. Lyse cells and quantify bound virus via RT-qPCR of the viral genome. This isolates the HA-binding variable.

  • Functional Cleavage (MUNANA) Assay: To assess NA resistance, incubate the engineered cells with a fluorogenic NA substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Mechanism: If 9-F-Neu5Ac acts as a competitive decoy or traps the NA enzyme, the cleavage of MUNANA will be significantly reduced.

  • Self-Validation: Run a parallel control using cells treated with a known NA inhibitor (e.g., Oseltamivir) to establish a baseline for 100% NA inhibition.

Visualizing the Experimental Workflow

Workflow Step1 1. Synthesize/Obtain Ac5-9-F-Neu5Ac Step2 2. Cell Incubation (Metabolic Engineering) Step1->Step2 Step3 3. Intracellular Deacetylation & CMP-Activation Step2->Step3 Step4 4. Golgi Sialyltransferase Incorporation Step3->Step4 Step5 5. Surface Expression of 9-F-Sialosides Step4->Step5 Step6 6. Viral Challenge & Phenotypic Assay Step5->Step6

Fig 2. Step-by-step metabolic engineering workflow for 9-F-Neu5Ac integration and viral assay.

Conclusion

N-Acetyl-9-deoxy-9-fluoroneuraminic acid represents a highly sophisticated tool in the virologist's arsenal. By exploiting the strict stereochemical and electronic requirements of viral HA and NA glycoproteins[4], this fluorinated analogue transforms the host cell surface into a hostile environment for viral propagation. Its ability to act simultaneously as an HA-binding modulator, an NA-trapping decoy[5], and an obligate inhibitor of 9-O-acetylation[3] highlights the power of precision carbohydrate chemistry in antiviral drug development and fundamental pathogenesis research.

References

  • Schauer, R. et al. "Chemistry, biochemistry and biology of sialic acids". PMC - NIH. Available at:[Link][6]

  • Google Patents. "Compositions for detecting of influenza viruses and kits and methods using same". Patent CN101553581A. Available at: [4]

  • Google Patents. "EP1954296A2 - Compositions for detecting of influenza viruses". Patent EP1954296A2. Available at:[1]

  • ACS Publications. "Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives". ACS. Available at:[Link][5]

Sources

N-Acetyl-9-deoxy-9-fluoroneuraminic Acid: A Guide to Structural Properties and Conformation

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) is a structurally modified sialic acid that serves as a critical tool in glycobiology and drug discovery. The strategic replacement of the C-9 hydroxyl group with a fluorine atom imparts unique physicochemical properties, including enhanced metabolic stability, while modulating its interaction with sialic acid-binding proteins. This technical guide provides an in-depth analysis of the structural and conformational properties of 9-F-Neu5Ac. We will explore the influence of C-9 fluorination on the pyranose ring and glycerol side-chain conformation, detail the advanced methodologies used for its characterization, and discuss the implications of these properties on its biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important glycomimetic.

Introduction: The Significance of Fluorinated Sialic Acids

N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, is a nine-carbon monosaccharide that terminates glycan chains on glycoproteins and glycolipids[1][2]. These terminal sialic acids mediate a vast array of biological and pathological processes, from immune regulation to microbial pathogenesis[1][2][3]. Pathogens like Nontypeable Haemophilus influenzae (NTHi) and the influenza virus have evolved to recognize and utilize host sialic acids for cell adhesion, invasion, and immune evasion[3][4].

The strategic modification of the sialic acid scaffold is a cornerstone of modern drug design, aiming to create inhibitors that can block these pathological interactions. Fluorination is a particularly powerful strategy in carbohydrate chemistry. The introduction of fluorine, a small and highly electronegative atom, can profoundly alter a molecule's properties, including its metabolic stability, bioavailability, and protein-binding affinity, without introducing significant steric bulk[5][6].

N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) is a synthetic analogue of Neu5Ac where the hydroxyl group at the C-9 position of the glycerol side chain is replaced by fluorine[7][8][9]. This modification makes it a valuable probe for studying sialic acid metabolism and a promising scaffold for developing inhibitors against enzymes like bacterial sialyltransferases and viral neuraminidases[3][10][11]. Understanding its precise three-dimensional structure and conformational dynamics is paramount to deciphering its mechanism of action and designing next-generation therapeutics.

Core Structural Properties of 9-F-Neu5Ac

The fundamental structure of 9-F-Neu5Ac consists of a pyranose ring with a carboxylate group at the anomeric C-2 position, an N-acetyl group at C-5, and a three-carbon glycerol side chain (C-7, C-8, C-9) at C-6. The defining feature is the substitution of the C-9 hydroxyl with a fluorine atom.

PropertyValue
Synonyms 5-Acetamido-3,5,9-trideoxy-9-fluoro-D-glycero-D-galacto-nonulopyranosonic Acid[7][8]
Molecular Formula C₁₁H₁₈FNO₈[7]
Molecular Weight 311.26 g/mol [7]
CAS Number 85819-28-9[8]

The C-F bond is significantly more polarized and stronger than a C-O bond. While the native 9-OH group can act as both a hydrogen bond donor and acceptor, the 9-F atom acts only as a weak hydrogen bond acceptor. This fundamental change alters the intramolecular and intermolecular hydrogen bonding network, which directly influences the conformation of the glycerol side chain and the molecule's interaction with protein binding pockets.

C2 C2 C3 C3 C2->C3 COOH COOH C2->COOH C1 C4 C4 C3->C4 C5 C5 C4->C5 OH4 OH C4->OH4 C6 C6 C5->C6 NHAc NHAc C5->NHAc O_ring O C6->O_ring Glycerol Glycerol Chain (C7-C8-C9-F) C6->Glycerol O_ring->C2

Caption: Core structure of N-Acetyl-9-deoxy-9-fluoroneuraminic acid.

Conformational Analysis

The biological function of sialic acids is intrinsically linked to their three-dimensional shape. Conformational analysis of 9-F-Neu5Ac focuses on two key aspects: the puckering of the pyranose ring and the orientation of the exocyclic glycerol side chain.

Pyranose Ring Conformation

In solution, N-acetylneuraminic acid and its derivatives predominantly adopt a ²C₅ chair conformation . In this arrangement, the bulky carboxylate group at C-2 is in an axial position, while the large glycerol side chain at C-6 is equatorial, minimizing steric hindrance[12].

Studies combining NMR spectroscopy and molecular dynamics (MD) simulations on related C-9 modified sialosides have shown that substitutions on the glycerol tail do not cause significant changes to the core ring conformation[13][14][15]. Therefore, it is well-established that 9-F-Neu5Ac also maintains this stable ²C₅ chair form in its ground state. While alternative conformations, such as a ⁴S₂ skew-boat, are higher in energy in solution, they are biologically relevant as they have been observed when sialic acid analogues bind within the active sites of enzymes like influenza neuraminidase[12]. The energy penalty required to adopt this bound conformation is a key factor in inhibitor design[12].

Glycerol Side Chain Conformation (C7-C9)

The conformation of the C7-C9 glycerol side chain is highly flexible and plays a crucial role in molecular recognition. Its orientation is defined by the torsion angles around the C6-C7 and C7-C8 bonds. The substitution of the 9-OH with fluorine directly impacts this conformation by altering the local hydrogen-bonding potential.

Combined NMR, MD, and DFT studies on analogous 9-substituted Neu5Ac derivatives have demonstrated that all significant structural differences are confined to the glycerol chain[14][15]. The absence of a hydrogen bond donor at C-9 in 9-F-Neu5Ac eliminates potential intramolecular hydrogen bonds (e.g., to the C-8 hydroxyl or the C-5 acetamido group) that might stabilize certain rotamers in the parent Neu5Ac. This leads to a different conformational population of the side chain, which in turn affects how the molecule presents itself to a protein binding partner. This subtle yet critical change is often the basis for the altered inhibitory potency of 9-deoxy-9-fluoro analogues compared to their hydroxylated counterparts[11][16].

Methodologies for Characterization

A multi-faceted approach combining experimental and computational techniques is required to fully elucidate the structural and conformational properties of 9-F-Neu5Ac.

Experimental Protocol: NMR-Based Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the solution-state conformation of carbohydrates.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a pure sample of 9-F-Neu5Ac (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a high-quality NMR tube.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C spectra for initial assignment.

    • Perform 2D homonuclear (¹H-¹H COSY, TOCSY) and heteronuclear (¹H-¹³C HSQC, HMBC) experiments to achieve complete and unambiguous assignment of all proton and carbon resonances[1][13].

    • Acquire a high-resolution 2D NOESY or ROESY experiment to measure Nuclear Overhauser Effects (NOEs), which provide through-space proton-proton distance constraints (< 5 Å)[17][18].

    • Measure three-bond proton-proton coupling constants (³JHH) from high-resolution 1D or 2D spectra. These values are crucial for determining dihedral angles via Karplus-type equations[13].

  • Data Analysis:

    • Ring Conformation: The large ³J values between axial protons (e.g., ³JH3ax,4) and small values between axial-equatorial or equatorial-equatorial protons confirm the ²C₅ chair conformation.

    • Side Chain Conformation: Analyze the ³JHH coupling constants along the C6-C7-C8-C9 backbone to determine the preferred rotamers.

    • 3D Structure Calculation: Use the experimentally derived NOE distance restraints and dihedral angle restraints as inputs for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of low-energy structures that represent the conformational space of the molecule in solution.

Computational Workflow: A Synergy with Experiment

Computational modeling provides dynamic insights that complement the time-averaged picture from NMR.

cluster_exp Experimental Data cluster_comp Computational Modeling cluster_analysis Analysis & Refinement NMR NMR Spectroscopy (NOEs, J-couplings) Refine Structure Refinement NMR->Refine Xray X-ray Crystallography (Solid-State Structure) Xray->Refine MD Molecular Dynamics (MD) Simulation Analysis Conformational Ensemble (Population Analysis) MD->Analysis Conformational Sampling DFT Density Functional Theory (DFT) Calculations DFT->NMR Calculate NMR Parameters (for validation) Analysis->DFT Low-Energy Conformers SAR Structure-Activity Relationship (SAR) Analysis->SAR Refine->MD Starting Structure

Caption: Integrated workflow for conformational analysis of 9-F-Neu5Ac.

Workflow Description:

  • Initial Model: An initial 3D model of 9-F-Neu5Ac is built. If a crystal structure is available, it provides an excellent starting point.

  • Molecular Dynamics (MD) Simulation: The molecule is placed in a simulated solvent box (e.g., water), and its dynamic behavior is simulated over nanoseconds to microseconds[4][13]. This explores the accessible conformational landscape and identifies the most populated states.

  • DFT Calculations: Low-energy structures identified from MD are further optimized using Density Functional Theory (DFT) to obtain more accurate geometries and energies[13][14]. DFT can also be used to calculate theoretical NMR J-coupling constants, which are then compared against experimental values for validation.

  • Ensemble Analysis: The final result is not a single static structure but a conformational ensemble, providing a detailed picture of the molecule's flexibility and the relative populations of different conformers.

Structure-Activity Relationship (SAR) Insights

The structural and conformational properties of 9-F-Neu5Ac directly dictate its biological activity. SAR studies on fluorinated sialic acids have revealed several key principles:

  • Tolerance at C-9: The C-9 position is amenable to small modifications, and substitutions are often tolerated by sialic acid-binding proteins[3][19][20].

  • Impact on Potency: While tolerated, replacing the 9-OH with a 9-F or other groups alters inhibitory potency. For example, studies on human neuraminidase (NEU) enzymes showed that 9-deoxy analogues of inhibitors had reduced potency against some isoforms, indicating the importance of the 9-OH for specific hydrogen bonding interactions in the active site[11][16].

  • Mechanism of Action: When 9-F-Neu5Ac acts as an inhibitor of bacterial sialyltransferases, it is first converted by the cell's metabolic machinery into CMP-SiaFNAc[3][20]. This activated form then acts as a competitive inhibitor of the sialyltransferase enzymes, blocking the transfer of natural sialic acid to bacterial surface glycans[3]. The conformation of the glycerol side chain is critical for recognition by both the activating enzyme (CMP-sialic acid synthetase) and the target sialyltransferase.

Conclusion

N-Acetyl-9-deoxy-9-fluoroneuraminic acid is a powerful molecular tool whose utility is defined by its unique structural properties. The introduction of fluorine at the C-9 position subtly but significantly alters the conformational preferences of the glycerol side chain without disturbing the stable ²C₅ chair conformation of the pyranose ring. This modification enhances metabolic stability while modulating its affinity for target proteins. A comprehensive characterization, leveraging the synergistic power of high-resolution NMR spectroscopy and sophisticated computational modeling, is essential for understanding its mechanism of action and for the rational design of novel, high-affinity inhibitors for therapeutic applications.

References

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). Bioconjugate Chemistry. [Link]

  • Fluorinated structure for studying sialic acid metabolism by PET. (n.d.). ResearchGate. [Link]

  • and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum. (n.d.). ChemistrySelect. [Link]

  • Conformational analysis of 6-fluorosalicylic acid. (n.d.). RSC Publishing. [Link]

  • 9-Azido-9-deoxy-2,3-difluorosialic Acid as a Subnanomolar Inhibitor against Bacterial Sialidases. (2019). PubMed. [Link]

  • N-acetyl-9-deoxy-9-fluoroneuraminic acid — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Molecular Dynamics of Sialic Acid Analogues and their Interaction with Influenza Hemagglutinin. (n.d.). Semantic Scholar. [Link]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). American Chemical Society. [Link]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). Radboud Repository. [Link]

  • A combined NMR, MD and DFT conformational analysis of 9-O-acetyl sialic acid-containing GM3 ganglioside glycan and its 9-N-acetyl mimic. (2020). PMC. [Link]

  • Synthesis and evaluation of fluorinated sialic acid derivatives as novel 'mechanism-based' neuraminidase inhibitors. (2011). University of Bath's research portal. [Link]

  • Deoxygenated analogs of 2-deoxy-2,3-didehydro-N-acetyl neuraminic acid as inhibitors of human neuraminidase enzymes. (n.d.). ChemRxiv. [Link]

  • Unraveling Molecular Recognition of Glycan Ligands by Siglec-9 via NMR Spectroscopy and Molecular Dynamics Modeling. (2024). ACS Chemical Biology. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). ACS Publications. [Link]

  • A combined NMR, MD and DFT conformational analysis of 9-O-acetyl sialic acid-containing GM3 ganglioside glycan and its 9-N-acetyl mimic. (2020). PubMed. [Link]

  • 5ZJM: Crystal structure of N-acetylneuraminate lyase from Fusobacterium nucleatum. (2019). RCSB PDB. [Link]

  • Deoxygenated analogs of 2-deoxy-2,3-didehydro-N-acetyl neuraminic acid as inhibitors of human neuraminidase enzymes. (n.d.). ChemRxiv. [Link]

  • A combined NMR, MD and DFT conformational analysis of 9-O-acetyl sialic acid-containing GM3 ganglioside glycan and its 9-N-acetyl mimic | Request PDF. (n.d.). ResearchGate. [Link]

  • Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling. (n.d.). Frontiers. [Link]

  • Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling. (2021). Frontiers in Molecular Biosciences. [Link]

  • (PDF) Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). ResearchGate. [Link]

  • Synthesis and evaluation of glycomimetic inhibitors of infectious diseases. (2023). University of Leeds. [Link]

  • Influenza D virus utilizes both 9-O-acetylated N-acetylneuraminic and 9-O-acetylated N-glycolylneuraminic acids as functional en. (2024). eScholarship. [Link]

  • N-Acetylneuraminic acid. (n.d.). Wikipedia. [Link]

  • Conformational Free Energy Surface of α- N -Acetylneuraminic Acid: An Interplay Between Hydrogen Bonding and Solvation | Request PDF. (n.d.). ResearchGate. [Link]

  • Oseltamivir aziridines are potent influenza neuraminidase inhibitors and imaging agents. (n.d.). PNAS. [Link]

  • Fluorination of Mammalian Cell Surfaces via the Sialic Acid Biosynthetic Pathway. (n.d.). PMC. [Link]

  • General methods for modification of sialic acid at C-9. Synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid. (1988). PubMed. [Link]

  • Three-dimensional structure of influenza A N9 neuraminidase and its complex with the inhibitor 2-deoxy 2,3-dehydro-N-acetyl neuraminic acid. (1993). PubMed. [Link]

  • A combined NMR, MD and DFT conformational analysis of 9-O-acetyl sialic acid-containing GM3 ganglioside glycan. (2020). Squarespace. [Link]

  • Post-Glycosylation Modification of Sialic Acid and Its Role in Virus Pathogenesis. (2019). MDPI. [Link]

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role of N-Acetyl-9-deoxy-9-fluoroneuraminic acid in mammalian sialic acid metabolism

Author: BenchChem Technical Support Team. Date: April 2026

The Role of N-Acetyl-9-deoxy-9-fluoroneuraminic Acid (9-F-Neu5Ac) in Mammalian Sialic Acid Metabolism

Executive Summary

Sialic acids are a diverse family of nine-carbon alpha-keto acids that cap the outermost ends of mammalian glycoconjugates, dictating critical processes in cellular adhesion, immune evasion, and viral entry[1]. While natural N-acetylneuraminic acid (Neu5Ac) serves as the baseline substrate for these biological functions, the strategic introduction of fluorinated sialic acid analogs has revolutionized glycoengineering.

Among these, N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) occupies a unique biochemical niche. Unlike other fluorinated analogs that act as potent metabolic inhibitors, 9-F-Neu5Ac is seamlessly assimilated by the mammalian biosynthetic machinery[2]. This whitepaper provides an in-depth technical analysis of 9-F-Neu5Ac, detailing the structural causality behind its metabolic tolerance, its kinetic profile, and self-validating protocols for its use in drug development and structural biology.

Mechanistic Causality: The Structural Logic of Fluorination

To understand the utility of 9-F-Neu5Ac, one must analyze the causality of its structural design compared to other halogenated analogs. The position of the fluorine atom dictates whether the molecule acts as a metabolic inhibitor or a bioorthogonal substrate.

  • C-3 Fluorination (The Inhibitor): Analogs such as 3-F-Neu5Ac place a highly electronegative fluorine atom directly adjacent to the C-2 anomeric center. During the enzymatic transfer of sialic acid, the reaction proceeds via an oxocarbenium ion-like transition state at C-2. The electron-withdrawing nature of the C-3 fluorine severely destabilizes this positive charge, trapping the enzyme and shutting down global sialylation[3].

  • C-9 Fluorination (The Substrate): In 9-F-Neu5Ac, the fluorine substitution occurs at the distal end of the glycerol side chain. Because C-9 is sterically and electronically isolated from the anomeric C-2 carbon, the oxocarbenium transition state remains stable. Furthermore, the small van der Waals radius of fluorine (1.47 Å) closely mimics the hydroxyl group it replaces, allowing it to bypass the steric checkpoints of metabolic enzymes[2].

By eliminating the C-9 hydroxyl group—a key hydrogen bond donor—9-F-Neu5Ac alters downstream receptor binding (such as Siglec interactions or viral hemagglutinin docking) without inhibiting the core biosynthetic pathway[4].

The Enzymatic Axis: CMAS and Sialyltransferases

The metabolic journey of 9-F-Neu5Ac relies on the promiscuity of two primary enzymatic classes:

  • Cytidine Monophosphate-Sialic Acid Synthetase (CMAS): Located in the nucleus, CMAS is the gatekeeper of sialic acid activation. It catalyzes the condensation of CTP with sialic acid to form the nucleotide sugar donor. 9-F-Neu5Ac is a highly effective substrate for CMAS, successfully converting into CMP-9-F-Neu5Ac[2].

  • Sialyltransferases (STs): Once transported into the Golgi apparatus via the CMP-sialic acid transporter (CST), CMP-9-F-Neu5Ac is utilized by α-2,3 and α-2,6-sialyltransferases. These enzymes covalently link the fluorinated analog to the terminal galactose residues of nascent glycoproteins and glycolipids[5].

SialicAcidPathway Neu5Ac 9-F-Neu5Ac (Exogenous) CMAS Nucleus: CMAS Activation Neu5Ac->CMAS Cellular Uptake CMP_Sia CMP-9-F-Neu5Ac (Donor Substrate) CMAS->CMP_Sia CTP + Mg2+ Golgi Golgi: Sialyltransferases (ST3Gal / ST6Gal) CMP_Sia->Golgi CST Transporter Glycan 9-F-Sialylated Glycoconjugate Golgi->Glycan Glycan Acceptor

Caption: Metabolic incorporation pathway of 9-F-Neu5Ac into mammalian glycoconjugates.

Quantitative Kinetic Profiles

To optimize glycoengineering workflows, researchers must account for the kinetic differences between natural and fluorinated substrates. The table below summarizes the quantitative parameters governing these analogs.

ParameterNatural Neu5Ac3-F-Neu5Ac9-F-Neu5Ac
Metabolic Role Endogenous SubstrateMechanism-based InhibitorBioorthogonal Substrate
CMAS Affinity ( Km​ ) 1.84 mMN/A (Inhibits pathway)6.35 mM
Electronic Effect on C-2 NeutralHighly DestabilizingNegligible
Primary Application Baseline MetabolismGlobal Sialylation ShutdownGlycoengineering / 19 F-NMR

Data derived from established HPLC assays of CMAS activity[2] and metabolic inhibition studies[3].

Self-Validating Experimental Protocol: Metabolic Labeling with 9-F-Neu5Ac

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes orthogonal checkpoints to guarantee that the detected 9-F-Neu5Ac is covalently incorporated into the glycome, rather than passively absorbed into the lipid bilayer.

Step 1: Substrate Preparation & Media Formulation

  • Action: Dissolve synthesized 9-F-Neu5Ac in sterile PBS to create a 100 mM stock. Supplement mammalian cell culture media (e.g., CHO or HEK293 cells) to a final concentration of 1–5 mM.

  • Causality: A high extracellular concentration is required to outcompete endogenous de novo Neu5Ac synthesis, driving the equilibrium toward the utilization of the fluorinated analog.

Step 2: Cellular Incubation (Metabolic Assimilation)

  • Action: Incubate cells at 37°C with 5% CO 2​ for 48 to 72 hours.

  • Causality: This specific timeframe allows for the natural turnover and degradation of existing cell-surface glycoproteins, ensuring that newly synthesized glycans passing through the Golgi apparatus incorporate the 9-F-Neu5Ac donor.

Step 3: Membrane Fractionation and Glycan Cleavage

  • Action: Lyse cells and isolate the membrane fraction via ultracentrifugation. Split the sample into two cohorts (A and B).

  • Causality: Isolating the membrane fraction removes free, unreacted intracellular 9-F-Neu5Ac, isolating only the mature glycoconjugates.

Step 4: Orthogonal Validation (The Checkpoint)

  • Action: Treat Cohort A with a broad-spectrum sialidase (e.g., Arthrobacter ureafaciens sialidase) at 37°C for 2 hours. Leave Cohort B untreated (negative control). Filter both through a 3 kDa MWCO membrane.

  • Causality: This is the self-validating step. If 9-F-Neu5Ac was successfully and covalently incorporated, only the enzymatic cleavage in Cohort A will release the free fluorinated monosaccharide into the filtrate. Cohort B must remain blank.

Step 5: HPLC / 19 F-NMR Quantification

  • Action: Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) or 19 F-NMR spectroscopy.

  • Causality: 19 F-NMR provides a zero-background signal, as mammalian cells lack endogenous fluorine, allowing for absolute quantification of the incorporated analog[6].

Workflow Step1 1. Substrate Preparation Synthesize/Purify 9-F-Neu5Ac Step2 2. Cell Culture Incubation Supplement media with 1-5 mM 9-F-Neu5Ac Step1->Step2 Step3 3. Metabolic Assimilation 48h incubation for Golgi processing Step2->Step3 Step4 4. Membrane Extraction Isolate glycoproteins / glycolipids Step3->Step4 Step5 5. Analytical Validation Quantify via HPLC or 19F-NMR Step4->Step5

Caption: Step-by-step workflow for the metabolic labeling of mammalian cells using 9-F-Neu5Ac.

Applications in Drug Development

The successful incorporation of 9-F-Neu5Ac opens several highly targeted avenues for drug development professionals:

  • Therapeutic Glycoprotein Half-Life: By replacing natural Neu5Ac with 9-F-Neu5Ac on recombinant biologics (e.g., monoclonal antibodies or EPO), developers can alter the binding kinetics of endogenous clearance receptors (like the asialoglycoprotein receptor) and specific sialidases, potentially extending serum half-life[7].

  • Viral Entry Inhibition: Influenza viruses rely on hemagglutinin binding to host sialic acids. Because the C-9 hydroxyl group is critical for this hydrogen-bonding interaction, saturating host cells with 9-F-Neu5Ac can act as a structural decoy, reducing viral adhesion and entry[4].

References

  • A High-Performance Liquid Chromatography Method for the Assay of Cytidine Monophosphate-Sialic Acid Synthetase Source: PubMed (National Institutes of Health) URL:[Link]

  • Targeting Aberrant Sialylation in Cancer Cells Using a Fluorinated Sialic Acid Analog Impairs Adhesion, Migration, and In Vivo Tumor Growth Source: AACR Journals (Cancer Research) URL:[Link]

  • Sialic acid metabolism and sialyltransferases: natural functions and applications Source: PMC (National Institutes of Health) URL:[Link]

  • A Novel α-2,6-Sialyltransferase: Transfer of Sialic Acid to Fucosyl and Sialyl Trisaccharides Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Chemistry, biochemistry and biology of sialic acids Source: PMC (National Institutes of Health) URL:[Link]

  • Fluorinated structure for studying sialic acid metabolism by PET Source: ResearchGate URL:[Link]

Sources

Chemoenzymatic Biosynthesis and Application of N-Acetyl-9-deoxy-9-fluoroneuraminic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sialic acids are terminal nine-carbon monosaccharides that decorate mammalian glycoconjugates, serving as critical mediators in cellular recognition, immune regulation, and pathogen binding. Modifying the sialic acid scaffold with fluorine yields powerful mechanistic probes and therapeutic inhibitors. Specifically, N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-fluoro-Neu5Ac) has emerged as a vital tool in drug development, acting as a metabolic inhibitor against bacterial immune evasion and a decoy receptor for viral pathogens. This whitepaper details the causality, quantitative benchmarks, and self-validating protocols for the chemoenzymatic biosynthesis of 9-fluoro-Neu5Ac and its activated sugar nucleotide donor.

Mechanistic Rationale: The C-9 Fluorination Advantage

The strategic placement of a fluorine atom on the sialic acid pyranose ring drastically alters its biochemical properties. While C-3 fluorination is historically used to destabilize the oxocarbenium ion-like transition state in sialidase reactions 1[1], fluorination at the C-9 position serves a distinct structural purpose.

The C-9 hydroxyl group of native Neu5Ac is a primary hydrogen-bond donor and acceptor for many sialic acid-binding proteins, including bacterial tripartite ATP-independent periplasmic (TRAP) transporters and viral capsid proteins. Replacing this hydroxyl with highly electronegative fluorine (van der Waals radius 1.47 Å) eliminates its hydrogen-bond donating capacity while retaining weak accepting properties. This subtle modification allows 9-fluoro-Neu5Ac to bypass initial enzymatic rejection, enabling it to map binding pharmacophores without completely abolishing substrate recognition 2[2]. Furthermore, 9-substituted sialic acids exhibit enhanced metabolic stability against degradation by mammalian aldolases, making them superior candidates for in vivo applications 3[3].

Chemoenzymatic Biosynthesis: Pathway Architecture

Pure chemical synthesis of 9-fluoro-Neu5Ac is notoriously inefficient. It requires exhaustive protection/deprotection strategies, including selective 9-O-tritylation, benzylation, DAST-mediated fluorination, and global deprotection 4[4]. To bypass these bottlenecks, researchers utilize a highly stereoselective chemoenzymatic pathway.

Aldol Condensation via N-Acetylneuraminate Lyase

The core of this biosynthesis relies on N-acetylneuraminate lyase (EC 4.1.3.3). Physiologically, this enzyme catalyzes the catabolic cleavage of Neu5Ac into N-acetylmannosamine (ManNAc) and pyruvate. However, by applying the principle of mass action—supplying a massive molar excess of pyruvate—the equilibrium is forced toward the synthetic direction 3[3]. The enzyme readily accepts the chemically synthesized precursor 6-fluoro-N-acetylmannosamine (6-fluoro-ManNAc) , catalyzing a stereospecific aldol condensation to form 9-fluoro-Neu5Ac with perfect stereocontrol at the newly formed C-4 position.

Activation via CMP-Sialic Acid Synthetase (CSS)

To be utilized by downstream glycosyltransferases, 9-fluoro-Neu5Ac must be activated into a sugar nucleotide donor. CMP-sialic acid synthetase (EC 2.7.7.43) catalyzes the reaction between cytidine triphosphate (CTP) and 9-fluoro-Neu5Ac, yielding CMP-9-fluoro-Neu5Ac and inorganic pyrophosphate (PPi) 5[5].

Glycan Elongation via Sialyltransferases

Finally, recombinant sialyltransferases (e.g., ST3Gal or ST6Gal) transfer the 9-fluoro-Neu5Ac moiety from the CMP-donor to a galactose-terminated acceptor glycan, forming a stable fluorinated sialoside 6[6].

Biosynthesis ManNAc 6-fluoro-ManNAc Neu5Ac 9-fluoro-Neu5Ac ManNAc->Neu5Ac N-Acetylneuraminate Lyase Pyr Pyruvate Pyr->Neu5Ac CMPNeu CMP-9-fluoro-Neu5Ac Neu5Ac->CMPNeu CMP-Sialic Acid Synthetase CTP CTP CTP->CMPNeu Product 9-fluoro-Sialoside CMPNeu->Product Sialyltransferase Acceptor Acceptor Glycan Acceptor->Product

Chemoenzymatic pathway for the synthesis and transfer of 9-fluoro-Neu5Ac.

Quantitative Benchmarks

The chemoenzymatic route provides vastly superior yields compared to traditional organic synthesis. The table below summarizes typical kinetic and yield parameters for the enzymatic steps.

Substrate/Enzyme SystemReaction StepEquivalents / ConditionsConversion Yield
6-Fluoro-ManNAc + Pyruvate Aldolase Condensation1:5 (ManNAc:Pyr), pH 7.5>85%
Native ManNAc + Pyruvate Aldolase Condensation1:5 (ManNAc:Pyr), pH 7.5>90%
9-Fluoro-Neu5Ac + CTP CSS Activation1:1.2 (Sia:CTP) + PPase>95%
CMP-9-Fluoro-Neu5Ac + Gal Sialyltransferase (ST6Gal)1.2:1 (Donor:Acceptor)~80-90%

Self-Validating Methodologies

To ensure reproducibility and high yield, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm causality and reaction completion before proceeding to subsequent steps.

Protocol A: Enzymatic Synthesis of 9-fluoro-Neu5Ac

Causality Note: The aldolase reaction inherently favors the cleavage of Neu5Ac. A minimum 5-fold molar excess of pyruvate is mandatory to thermodynamically trap the 6-fluoro-ManNAc into the 9-fluoro-Neu5Ac product.

  • Substrate Preparation : Dissolve 6-fluoro-N-acetylmannosamine (10 mM) and sodium pyruvate (50 mM) in 100 mM Tris-HCl buffer (pH 7.5).

  • Enzyme Addition : Add recombinant N-acetylneuraminate lyase (approx. 5 U/mL).

  • Incubation : Incubate the mixture at 37°C for 24-48 hours with gentle agitation.

  • Validation Checkpoint : Monitor the formation of 9-fluoro-Neu5Ac via TLC (Silica gel, EtOAc/MeOH/H₂O 2:2:1) or LC-MS. The reaction is complete when the 6-fluoro-ManNAc spot is entirely consumed.

  • Quenching and Purification : Terminate the reaction by adding an equal volume of ice-cold ethanol to precipitate the enzyme. Centrifuge, collect the supernatant, and purify the product using anion-exchange chromatography (e.g., Dowex 1X8, formate form), eluting with a linear gradient of formic acid (0 to 1 M).

Protocol B: Generation of CMP-9-fluoro-Neu5Ac

Causality Note: The activation step generates inorganic pyrophosphate (PPi), which acts as a potent feedback inhibitor of CSS. The inclusion of inorganic diphosphatase (PPase) hydrolyzes PPi, rendering the activation step irreversible and driving the equilibrium entirely to the right.

  • Reaction Assembly : In a 50 mM Tris-HCl buffer (pH 8.5) containing 20 mM MgCl₂, combine purified 9-fluoro-Neu5Ac (5 mM) and CTP (6 mM).

  • Enzyme Addition : Add CMP-sialic acid synthetase (CSS, 2 U/mL) and inorganic pyrophosphatase (PPase, 1 U/mL).

  • Incubation : Incubate at 37°C for 2-4 hours.

  • Validation Checkpoint : Analyze a 10 µL aliquot via strong anion-exchange (SAX) HPLC. The successful reaction is validated by the stoichiometric disappearance of the CTP peak and the emergence of the CMP-9-fluoro-Neu5Ac peak.

  • Isolation : Purify the activated sugar nucleotide using size-exclusion chromatography (e.g., Bio-Gel P-2) eluted with 0.1 M NH₄HCO₃. Lyophilize immediately and store at -80°C to prevent hydrolysis.

Workflow Step1 1. Substrate Prep (6-F-ManNAc + Pyruvate) Step2 2. Aldol Condensation (Lyase, pH 7.5, 37°C) Step1->Step2 Step3 3. Anion Exchange (Purify 9-fluoro-Neu5Ac) Step2->Step3 Step4 4. CMP-Activation (CSS + PPase + CTP) Step3->Step4 Step5 5. SEC Purification (Isolate CMP-Donor) Step4->Step5

Step-by-step experimental workflow for the in vitro synthesis of CMP-9-fluoro-Neu5Ac.

Therapeutic Translation

The synthesis of 9-fluoro-Neu5Ac has profound implications for targeted therapeutics. Bacterial pathogens like Nontypeable Haemophilus influenzae (NTHi) scavenge host sialic acids via TRAP transporters to sialylate their lipooligosaccharides (LOS), conferring serum resistance. When 9-fluoro-Neu5Ac is taken up and activated to its CMP-derivative, it acts as a metabolic inhibitor. It competes with native CMP-Neu5Ac, effectively blocking bacterial sialyltransferases and rendering the pathogen susceptible to the host's innate immune clearance 2[2].

Furthermore, 9-substituted sialic acids are actively explored as decoy receptors to block the attachment of viruses, such as human adenoviruses and coxsackieviruses, which rely on terminal sialic acids for host cell entry and subsequent uncoating 7[7].

References

  • Moons, S. J., et al. "Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation." Bioconjugate Chemistry, 2021. 2

  • Sharma, M., Petrie, C. R., Korytnyk, W. "General methods for modification of sialic acid at C-9. Synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid." Carbohydrate Research, 1988. 4

  • Watts, A. G., et al. "Enzymatic Synthesis of Fluorinated Mechanistic Probes for Sialidases and Sialyltransferases." Journal of the American Chemical Society, 2007. 1

  • Samain, E., et al. "High yield production of sialic acid (neu5ac) by fermentation." US Patent 20110165626A1, 2011. 3

  • "Sialylation method." WO2025032497A1, 2025. 5

  • DeFrees, S., et al. "Practical in vitro sialylation of recombinant glycoproteins." US Patent 6399336B1, 2002. 6

  • Nieto-Garcia, O. "Tailored conjugates of N-acetylneuraminic acid and small molecules that block virus cell attachment and entry." Diva-Portal, 2021. 7

Sources

A Technical Guide to the Predicted Crystallographic Structure and Conformational Dynamics of N-Acetyl-9-deoxy-9-fluoroneuraminic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) is a synthetic derivative of N-acetylneuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family. The strategic substitution of a hydroxyl group with fluorine at the C9 position imparts unique physicochemical properties, making it a valuable tool in glycobiology and a promising candidate for drug development, particularly as an inhibitor of viral neuraminidases. While an experimental crystal structure of 9-F-Neu5Ac is not publicly available, this in-depth technical guide provides a comprehensive analysis of its predicted crystallographic structure and conformational behavior. By leveraging the known crystal structures of its parent molecule, Neu5Ac, and integrating insights from spectroscopic and computational studies of related fluorinated sialic acids, we present a holistic view for researchers, scientists, and drug development professionals.

Introduction: The Significance of Sialic Acids and the Role of Fluorination

Sialic acids are a diverse family of nine-carbon acidic monosaccharides that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[1] In humans, N-acetylneuraminic acid (Neu5Ac) is the most common sialic acid and plays a pivotal role in a vast array of biological processes, including cell-cell recognition, cell adhesion, and immune responses.[2] The structural and chemical diversity of sialic acids is further expanded by various modifications, such as acetylation and, in the context of synthetic analogs, fluorination.

The introduction of a fluorine atom, a bioisostere of a hydroxyl group, can profoundly alter the properties of a monosaccharide. Fluorine's high electronegativity can influence the local electronic environment, affecting hydrogen bonding capabilities and conformational preferences. Furthermore, the carbon-fluorine bond is metabolically stable, making fluorinated analogs resistant to enzymatic degradation. These attributes make 9-F-Neu5Ac a molecule of significant interest for probing sialic acid-protein interactions and for the rational design of therapeutic agents.

Inferred Crystallographic Properties of N-Acetyl-9-deoxy-9-fluoroneuraminic Acid

In the absence of a determined crystal structure for 9-F-Neu5Ac, we can infer its likely solid-state conformation and packing by detailed comparison with the well-characterized crystal structure of its parent compound, β-D-N-acetylneuraminic acid dihydrate.[3]

The Structural Blueprint: β-D-N-acetylneuraminic Acid Dihydrate

The crystal structure of β-D-N-acetylneuraminic acid dihydrate reveals a monoclinic space group P2₁ with two molecules per unit cell.[3] The pyranose ring adopts a chair conformation (²C₅), which is the most stable conformation for Neu5Ac in aqueous solution.[4] The three bulky substituents—the N-acetyl group at C5, the glycerol side chain at C6, and the carboxyl group at C2—all occupy equatorial positions, minimizing steric hindrance. The anomeric hydroxyl group at C2 is in an axial position.[5] The crystal lattice is stabilized by an extensive network of intermolecular hydrogen bonds involving the hydroxyl groups, the carboxyl group, the amide group, and the two water molecules of hydration.[3]

Predicted Impact of C9-Fluorination on the Crystal Structure

The substitution of the C9-hydroxyl group with a fluorine atom in 9-F-Neu5Ac is expected to introduce localized changes to the crystal structure while likely preserving the overall molecular conformation.

  • Pyranose Ring Conformation: The ²C₅ chair conformation of the pyranose ring is anticipated to be retained in 9-F-Neu5Ac. The conformational stability of the ring is primarily dictated by the bulky equatorial substituents, which remain unchanged.

  • Glycerol Side Chain Orientation: The orientation of the glycerol side chain (C7-C8-C9) is flexible and its conformation in the crystal is heavily influenced by hydrogen bonding. In Neu5Ac, the C7, C8, and C9 hydroxyl groups are all involved in the hydrogen bond network. The replacement of the C9-OH with fluorine will disrupt this specific hydrogen bonding pattern at the terminus of the side chain. While fluorine can act as a weak hydrogen bond acceptor, it cannot act as a donor. This will lead to a re-organization of the local hydrogen bond network in the crystal lattice.

  • Intermolecular Interactions and Crystal Packing: The overall crystal packing is expected to be similar to that of Neu5Ac, driven by the numerous other hydrogen bonding opportunities. However, the specific packing arrangement and unit cell parameters will likely differ due to the altered hydrogen bonding at C9 and the slightly different steric profile of fluorine compared to a hydroxyl group.

Parameter β-D-N-acetylneuraminic acid dihydrate [3]Predicted for N-Acetyl-9-deoxy-9-fluoroneuraminic acid
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁To be determined
Pyranose Conformation ²C₅ (Chair)²C₅ (Chair)
Anomeric OH (C2) AxialAxial
Substituents (C2, C5, C6) EquatorialEquatorial
Key Interactions Extensive intermolecular H-bondingModified intermolecular H-bonding at C9

Table 1: Comparison of the crystallographic parameters of β-D-N-acetylneuraminic acid dihydrate and the predicted parameters for N-Acetyl-9-deoxy-9-fluoroneuraminic acid.

Conformational Analysis in Solution: Insights from NMR and Molecular Dynamics

While crystallography provides a static picture of the molecule in the solid state, its behavior in solution is crucial for understanding its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations are powerful tools for probing the conformational landscape of sialic acids in an aqueous environment.

NMR Spectroscopy

¹H and ¹⁹F NMR spectroscopy are particularly informative for characterizing 9-F-Neu5Ac. The chemical shifts and coupling constants of the ring protons can confirm the ²C₅ chair conformation. The through-space Nuclear Overhauser Effect (NOE) provides distance constraints that help define the spatial arrangement of the substituents. ¹⁹F NMR will show a characteristic signal for the fluorine at C9, and its coupling to the C9 protons will further confirm its location and provide information about the local dihedral angles.

Molecular Dynamics Simulations

MD simulations can provide a dynamic view of the conformational flexibility of 9-F-Neu5Ac. These simulations predict that, similar to Neu5Ac, the ²C₅ chair conformation is the most populated in an aqueous environment.[6][7] However, the simulations can also reveal the transient population of other conformations, such as various boat and skew-boat forms. The substitution with fluorine at C9 is expected to have a subtle effect on the conformational free energy landscape of the glycerol side chain by altering the intramolecular hydrogen bonding possibilities.

Experimental and Theoretical Methodologies

Synthesis and Crystallization

The synthesis of N-Acetyl-9-deoxy-9-fluoroneuraminic acid typically involves the selective fluorination of a protected N-acetylneuraminic acid derivative. A common strategy is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to replace a primary hydroxyl group.

General Synthetic Workflow:

Neu5Ac N-acetylneuraminic acid Protected_Neu5Ac Protection of Hydroxyl and Carboxyl Groups Neu5Ac->Protected_Neu5Ac Fluorination Selective Fluorination at C9 (e.g., DAST) Protected_Neu5Ac->Fluorination Deprotection Deprotection Fluorination->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification F_Neu5Ac N-Acetyl-9-deoxy-9- fluoroneuraminic acid Purification->F_Neu5Ac

Caption: A generalized workflow for the synthesis of N-Acetyl-9-deoxy-9-fluoroneuraminic acid.

Crystallization of sialic acids is often achieved by slow evaporation from an aqueous solution or by the addition of a miscible anti-solvent like ethanol or acetone.[8][9] For 9-F-Neu5Ac, a similar approach would be employed, likely involving dissolving the purified compound in water and allowing for slow crystallization at a controlled temperature.

Step-by-Step Crystallization Protocol (Hypothetical):

  • Dissolution: Dissolve the purified 9-F-Neu5Ac in a minimal amount of deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Crystallization: Allow the solution to cool slowly to room temperature. For slower crystal growth, the solution can be placed in a sealed container with a small opening to allow for slow evaporation. Alternatively, controlled addition of a miscible anti-solvent like ethanol can be used to induce crystallization.

  • Crystal Harvesting: Once crystals have formed, they can be harvested by filtration, washed with a small amount of cold solvent, and dried under vacuum.

X-ray Crystallography

Should suitable crystals of 9-F-Neu5Ac be obtained, single-crystal X-ray diffraction would be the definitive method to determine its three-dimensional structure.

X-ray Crystallography Workflow:

Crystal Single Crystal of 9-F-Neu5Ac Xray X-ray Diffraction Crystal->Xray Data Data Collection (Diffraction Pattern) Xray->Data Phasing Phase Determination Data->Phasing Model Model Building and Refinement Phasing->Model Structure Final Crystal Structure Model->Structure

Caption: The experimental workflow for determining the crystal structure of 9-F-Neu5Ac via X-ray diffraction.

Applications in Drug Development

The structural insights into 9-F-Neu5Ac are highly relevant for drug development. As a stable analog of Neu5Ac, it can be used to study the binding interactions with sialidases (neuraminidases), enzymes that cleave sialic acids and are crucial for the life cycle of many pathogens, including the influenza virus. The modified hydrogen bonding and electronic properties due to the C9-fluorine can lead to altered binding affinities and inhibitory activities. This makes 9-F-Neu5Ac a valuable lead compound for the design of novel neuraminidase inhibitors.

Conclusion

While the definitive crystal structure of N-Acetyl-9-deoxy-9-fluoroneuraminic acid awaits experimental determination, a robust and scientifically sound model of its structure and conformational dynamics can be constructed. By drawing analogies from the well-established crystal structure of N-acetylneuraminic acid and integrating data from spectroscopic and computational studies, we can confidently predict that 9-F-Neu5Ac will adopt a ²C₅ chair conformation in both the solid state and in solution. The key structural perturbations will be localized to the C9 position, where the substitution of a hydroxyl group with fluorine will alter the local hydrogen bonding network. This comprehensive understanding is critical for researchers leveraging this important molecule in the fields of glycobiology and medicinal chemistry.

References

  • Flippen, J. L. (1973). The crystal structure of β-D-N-acetylneuraminic acid dihydrate (sialic acid), C11H19NO9.2H2O. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(9), 1881-1886. [Link]

  • O'Connell, A. M. (1973). The Crystal Structure of N-Acetylneuraminic Acid Methyl Ester Monohydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(11), 2320-2328. [Link]

  • Kumar, J. P., Rao, H., Nayak, V., & Ramaswamy, S. (2019). Crystal structures and kinetics of N-acetylneuraminate lyase from Fusobacterium nucleatum. RCSB PDB. [Link]

  • Amalraj, A., et al. (2021). SARS-CoV-2 and MERS-CoV Spike Protein Binding Studies Support Stable Mimic of Bound 9-O-Acetylated Sialic Acids. ResearchGate. [Link]

  • Chandler, M., et al. (2001). Crystalline N-acetyl neuraminic acid derivatives and process for their preparation.
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  • Hnát, V., et al. (2009). Conformational Free Energy Surface of α-N-Acetylneuraminic Acid: An Interplay Between Hydrogen Bonding and Solvation. The Journal of Physical Chemistry B, 113(19), 6893–6903. [Link]

  • Kanamori, A., et al. (2011). Conformational Study of α‐N‐Acetyl‐D‐Neuraminic Acid by Density Functional Theory. Journal of Computational Chemistry, 33(3), 253-262. [Link]

  • Protein Data Bank Japan. (n.d.). PDBj Mine: Chemie - SIA - N-acetyl-alpha-neuraminic acid. [Link]

  • Wang, Z., et al. (2023). Development of N-Acetylneuraminic Acid Reference Material from Fermentation Products. Molecules, 28(4), 1585. [Link]

  • Hnát, V., et al. (2009). Conformational Free Energy Surface of α-N-Acetylneuraminic Acid: An Interplay Between Hydrogen Bonding and Solvation. ACS Publications. [Link]

  • Hnát, V., et al. (2009). Conformational Free Energy Surface of α- N -Acetylneuraminic Acid: An Interplay Between Hydrogen Bonding and Solvation. ResearchGate. [Link]

  • Corfield, T. (2024). Many locks to one key: N-acetylneuraminic acid binding to proteins. IUCr Journals. [Link]

  • Corfield, T., & Schauer, R. (2015). Structure of N-acetylneuraminic acid. ResearchGate. [Link]

  • Cornforth, J. W., Firth, M. E., & Gottschalk, A. (1958). The synthesis of N-acetylneuraminic acid. Biochemical Journal, 68(1), 57-61. [Link]

  • Bossart-Whitaker, P., et al. (1994). THREE-DIMENSIONAL STRUCTURE OF INFLUENZA A N9 NEURAMINIDASE AND ITS COMPLEX WITH THE INHIBITOR 2-DEOXY 2,3-DEHYDRO-N-ACETYL NEURAMINIC ACID. wwPDB. [Link]

  • Li, et al. (2023). One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

The Thermodynamics of N-Acetyl-9-deoxy-9-fluoroneuraminic Acid (FANA) Protein Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Deciphering the Energetics of a Potent Sialidase Inhibitor

In the intricate dance of molecular recognition, the binding of a ligand to its protein target is governed by a delicate balance of thermodynamic forces. Understanding these forces is paramount in the fields of drug discovery and molecular biology, providing a quantitative framework for assessing binding affinity, specificity, and the mechanism of action. This guide delves into the thermodynamic landscape of N-Acetyl-9-deoxy-9-fluoroneuraminic acid (FANA), a fluorinated analog of sialic acid and a potent inhibitor of sialidases, also known as neuraminidases. These enzymes are crucial for the life cycle of various pathogens, including the influenza virus, making them a prime target for therapeutic intervention.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices and the interpretation of thermodynamic data. We will explore the core principles of FANA-protein interactions, detail the gold-standard techniques for their characterization, and provide a framework for interpreting the resulting thermodynamic signatures.

The Molecular Protagonist: N-Acetyl-9-deoxy-9-fluoroneuraminic Acid (FANA)

FANA is a synthetic derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in nature. The key modification in FANA is the substitution of the hydroxyl group at the C-9 position with a fluorine atom. This seemingly subtle change has profound effects on its chemical properties and biological activity. The high electronegativity of the fluorine atom can alter the local electronic environment, influencing hydrogen bonding networks and electrostatic interactions within the protein's active site.

The primary targets of FANA are sialidases, enzymes that cleave terminal sialic acid residues from glycoconjugates.[1][2] This enzymatic activity is critical for various biological processes, including cell-cell recognition, signaling, and pathogen infectivity. In the context of influenza virus, neuraminidase facilitates the release of progeny virions from infected host cells, allowing the infection to spread.[1][2] By inhibiting this enzyme, FANA and other sialic acid analogs act as potent antiviral agents.

The Thermodynamic Trinity: Enthalpy, Entropy, and Gibbs Free Energy in FANA Binding

The binding of FANA to a protein is a spontaneous process driven by a favorable change in Gibbs free energy (ΔG). This fundamental thermodynamic parameter is composed of two distinct contributions: enthalpy (ΔH) and entropy (ΔS), related by the equation:

ΔG = ΔH - TΔS

Where T is the absolute temperature.

  • Enthalpy (ΔH): The Heat of Interaction. The enthalpic contribution reflects the net change in bond energies upon binding. It is primarily associated with the formation and breaking of non-covalent interactions, such as:

    • Hydrogen bonds: Crucial for the specific recognition of the carboxylate, acetamido, and glycerol side chain of FANA.

    • van der Waals forces: Arising from transient fluctuations in electron density, these interactions are significant in the tightly packed active sites of proteins.

    • Electrostatic interactions: The negatively charged carboxylate group of FANA often forms strong salt bridges with positively charged residues like arginine in the active site of sialidases.

    A negative (exothermic) ΔH indicates that the formation of favorable interactions in the bound state releases heat and is a major driving force for binding.

  • Entropy (ΔS): The Measure of Disorder. The entropic contribution reflects the change in the overall disorder of the system upon binding. It is a more complex parameter with several contributing factors:

    • Translational and Rotational Entropy: The binding of a freely moving FANA molecule and protein into a single complex results in a significant loss of translational and rotational freedom, leading to an unfavorable (negative) entropy change.

    • Conformational Entropy: Both the ligand and the protein may adopt more rigid conformations upon binding, further decreasing entropy. Conversely, in some cases, binding can induce disorder in other parts of the protein, leading to a favorable entropic contribution.

    • Solvent Reorganization (Hydrophobic Effect): The release of ordered water molecules from the binding surfaces of both FANA and the protein into the bulk solvent is a major source of favorable (positive) entropy change. This "hydrophobic effect" is a significant driving force for the binding of many ligands.

The interplay between enthalpy and entropy determines the thermodynamic signature of FANA binding. A binding event can be enthalpy-driven, entropy-driven, or driven by a combination of both.

Experimental Characterization of FANA-Protein Thermodynamics

A suite of powerful biophysical techniques allows for the precise measurement of the thermodynamic parameters governing FANA-protein interactions.

Isothermal Titration Calorimetry (ITC): The Gold Standard

ITC is a powerful and versatile technique that directly measures the heat released or absorbed during a binding event.[3][4][5] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy of binding (ΔH) in a single experiment. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

The following diagram illustrates a typical ITC experimental workflow for studying the inhibition of a sialidase by FANA.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_instrument 2. ITC Instrument Setup cluster_titration 3. Titration cluster_data 4. Data Acquisition & Analysis prep_protein Purified Sialidase in Buffer prep_ligand FANA in Matched Buffer instrument Load Sialidase into Sample Cell Load FANA into Syringe prep_protein->instrument titration Inject FANA into Sialidase Solution (Series of small injections) instrument->titration raw_data Measure Heat Change per Injection titration->raw_data binding_isotherm Plot Heat Change vs. Molar Ratio raw_data->binding_isotherm fitting Fit Data to a Binding Model binding_isotherm->fitting results Determine Kd, ΔH, ΔS, and n fitting->results SPR_Workflow cluster_prep 1. Sensor Chip Preparation cluster_binding 2. Binding Analysis cluster_data 3. Data Acquisition & Analysis immobilization Immobilize Protein onto Sensor Chip association Inject FANA (Analyte) over Surface (Association Phase) immobilization->association dissociation Flow Buffer over Surface (Dissociation Phase) sensorgram Generate Sensorgram (Response Units vs. Time) association->sensorgram fitting Fit Sensorgram to a Kinetic Model sensorgram->fitting results Determine kon, koff, and Kd fitting->results

A typical workflow for a Surface Plasmon Resonance experiment.
  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

    • Activate the sensor surface (e.g., with a mixture of EDC and NHS).

    • Inject the purified protein solution over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active groups on the surface.

  • Binding Measurement:

    • Flow a continuous stream of running buffer over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of FANA over the immobilized protein surface (association phase).

    • Switch back to the running buffer to monitor the dissociation of the FANA-protein complex (dissociation phase).

    • Regenerate the sensor surface between different FANA concentrations if necessary.

  • Data Analysis:

    • The binding events are recorded as a sensorgram, which plots the change in response units (RU) over time.

    • Fit the association and dissociation curves of the sensorgram to a suitable kinetic model (e.g., 1:1 Langmuir binding model).

    • This analysis yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Fluorescence Spectroscopy: Leveraging Intrinsic Protein Fluorescence

Fluorescence spectroscopy, particularly tryptophan fluorescence quenching, can be a sensitive method to measure binding affinities. [3][6]Many proteins contain tryptophan residues, which are intrinsically fluorescent. The binding of a ligand like FANA in the vicinity of a tryptophan residue can alter its local environment, leading to a change in its fluorescence intensity (quenching) or a shift in its emission maximum.

This diagram illustrates the process of determining binding affinity using tryptophan fluorescence quenching.

Fluorescence_Workflow cluster_prep 1. Sample Preparation cluster_titration 2. Titration & Measurement cluster_data 3. Data Analysis protein_sol Protein Solution in Cuvette titration Titrate with FANA Solution protein_sol->titration measurement Measure Fluorescence at each Titration Point titration->measurement correction Correct for Inner Filter Effect measurement->correction binding_curve Plot Fluorescence Change vs. FANA Concentration correction->binding_curve fitting Fit Data to a Binding Equation binding_curve->fitting results Determine Kd fitting->results

Sources

Methodological & Application

Application Note: High-Efficiency Labeling of Cell Surface Glycans with N-Acetyl-9-deoxy-9-fluoroneuraminic Acid (9-F-Neu5Ac)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Glycobiologists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Principles

Sialic acids are terminal monosaccharides that dictate critical cellular interactions, ranging from immune evasion to viral pathogenesis. Modifying the sialic acid architecture provides a powerful tool to track, interrogate, and manipulate these interactions. The C-9 position of N-acetylneuraminic acid (Neu5Ac) is uniquely suited for chemical modification because it points outward from the pyranose ring, minimizing steric clashes within the active sites of biosynthetic enzymes .

Substituting the C-9 hydroxyl group with a fluorine atom to create N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) introduces a bioorthogonal handle that is highly valuable for 19 F-NMR/MRI tracking, modulating Siglec binding affinities, and probing viral adhesion .

  • Metabolic Oligosaccharide Engineering (MOE): Hijacks the cell's endogenous salvage pathway to globally label glycans over 48–72 hours .

  • Chemoenzymatic Glycan Labeling (CEGL): Utilizes exogenous recombinant sialyltransferases to rapidly and specifically cap terminal galactose residues ex vivo .

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the in vivo metabolic pathway and the ex vivo chemoenzymatic approach.

G cluster_metabolic Metabolic Oligosaccharide Engineering (In Vivo) cluster_chemo Chemoenzymatic Labeling (Ex Vivo) M1 Ac-9-F-Neu5Ac (Cell Permeable) M2 Cytosolic Deacetylation M1->M2 M3 CMAS Activation (CMP-9-F-Neu5Ac) M2->M3 M4 Golgi Sialyltransferases (Endogenous) M3->M4 Target 9-F-Sialylated Cell Surface Glycans M4->Target Secretory Pathway C1 CMP-9-F-Neu5Ac (Donor) C2 Exogenous STs (e.g., ST6Gal1) C1->C2 C2->Target Direct Surface Reaction

Fig 1. Metabolic vs. chemoenzymatic pathways for 9-F-Neu5Ac cell surface glycan labeling.

Quantitative Method Comparison

Selecting the correct labeling strategy depends entirely on your downstream application. The table below summarizes the operational parameters and expected outcomes for both methods.

ParameterMetabolic Engineering (MOE)Chemoenzymatic Labeling (CEGL)
Precursor Required Peracetylated 9-F-Neu5Ac (Ac 5​ -9-F-Neu5Ac)CMP-9-F-Neu5Ac
Enzyme Source Endogenous (Host Cell Machinery)Exogenous (e.g., ST6Gal1, ST3Gal4)
Labeling Time 48 – 72 hours1 – 2 hours
Linkage Specificity Global (Mixed α 2,3 / α 2,6 / α 2,8)Highly Specific (Defined by added ST)
Typical Efficiency 15% – 70% replacement of natural Neu5Ac>80% capping of available terminal Gal
Cell Viability Impact Low to Moderate (Requires extended culture)Very Low (Rapid buffer incubation)

Experimental Protocols

Protocol A: Metabolic Oligosaccharide Engineering (MOE)

This method is ideal for generating stably labeled cell populations for long-term adhesion assays or in vivo imaging.

  • Precursor Preparation: Dissolve Ac 5​ -9-F-Neu5Ac in sterile DMSO to a stock concentration of 100 mM.

    • Causality: Native 9-F-Neu5Ac is highly polar and cannot cross the lipid bilayer. Peracetylation masks the hydrophilic hydroxyl groups, allowing passive diffusion. Once inside the cytosol, non-specific esterases cleave the acetyl groups to yield free 9-F-Neu5Ac .

  • Cell Seeding: Seed target cells (e.g., Jurkat, HeLa, or THP-1) in complete culture medium at a density of 2×105 cells/mL.

  • Precursor Incubation: Supplement the culture medium with 100–200 µM Ac 5​ -9-F-Neu5Ac.

    • Causality: This concentration is required to outcompete de novo synthesized natural Neu5Ac without inducing significant metabolic toxicity .

  • Culturing: Incubate cells at 37°C, 5% CO 2​ for 48–72 hours.

    • Causality: Sialic acid biosynthesis and Golgi transit require at least two full cell division cycles for optimal accumulation of the unnatural glycan on the membrane.

  • Harvesting: Wash cells 3× with ice-cold PBS to halt metabolism and remove unincorporated precursor.

Protocol B: Chemoenzymatic Glycan Labeling (CEGL)

This method is ideal for rapid, linkage-specific labeling of live cells or purified glycoproteins prior to structural analysis .

  • Donor Reconstitution: Reconstitute CMP-9-F-Neu5Ac in aqueous buffer (pH 7.4) immediately before use.

    • Causality: CMP-sialic acids are notoriously prone to spontaneous hydrolysis. Fresh preparation ensures maximum donor availability .

  • Cell Preparation: Harvest 1×106 cells and wash 3× with serum-free Hank's Balanced Salt Solution (HBSS).

    • Causality: Serum contains competing glycoproteins and endogenous sialidases that will rapidly deplete the CMP-donor pool and strip labels from your cells.

  • Enzymatic Reaction: Resuspend the cell pellet in 100 µL HBSS containing:

    • 1 mM CMP-9-F-Neu5Ac

    • 10–20 µg/mL Recombinant Sialyltransferase (e.g., ST6Gal1 for α 2,6 linkages)

    • 1 U/mL Calf Intestinal Alkaline Phosphatase (CIAP)

    • Causality: Sialyltransferase reactions release cytidine 5'-monophosphate (CMP), which acts as a potent competitive feedback inhibitor. CIAP degrades CMP into cytidine and inorganic phosphate, driving the reaction forward to >80% completion .

  • Incubation: Incubate at 37°C for 1–2 hours with gentle agitation to keep cells in suspension.

  • Termination: Wash cells 3× with PBS containing 1% BSA to quench the reaction and remove the recombinant enzymes.

Trustworthiness: The Self-Validating System (DMB-HPLC)

To ensure scientific integrity, every labeling protocol must be treated as a self-validating system. You cannot assume successful incorporation based solely on cell viability. The gold standard for validating 9-F-Neu5Ac incorporation is DMB (1,2-diamino-4,5-methylenedioxybenzene) derivatization coupled with HPLC-FL .

  • Acid Hydrolysis: Resuspend 1×106 labeled cells in 2 M acetic acid and heat at 80°C for 2 hours.

    • Causality: This mild acid hydrolysis specifically cleaves the glycosidic bonds of terminal sialic acids without destroying the pyranose ring.

  • DMB Derivatization: React the hydrolysate with DMB reagent (7 mM DMB, 0.75 M β -mercaptoethanol, 18 mM sodium dithionite in 1.4 M acetic acid) at 50°C for 2 hours.

    • Causality: DMB selectively reacts with the α -keto acid moiety unique to sialic acids, yielding highly fluorescent quinoxalinone derivatives .

  • Chromatographic Analysis: Inject the sample onto a C18 reverse-phase HPLC column and monitor fluorescence (Ex: 373 nm, Em: 448 nm).

    • Validation Metric: The fluorinated derivative (9-F-Neu5Ac-DMB) exhibits a distinct, delayed retention time compared to natural Neu5Ac-DMB due to the increased lipophilicity of the fluorine atom. The area-under-the-curve (AUC) ratio of 9-F-Neu5Ac to total sialic acid provides an exact quantitative measure of your labeling efficiency.

References

  • Dafik, L., et al. "Fluorination of Mammalian Cell Surfaces via the Sialic Acid Biosynthetic Pathway." PMC - NIH. URL:[Link] [[2.1]]

  • Büll, C., et al. "Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents." ACS Chemical Biology. URL:[Link] [[2.2]]

  • Kajihara, Y., et al. "A Novel α -2,6-Sialyltransferase: Transfer of Sialic Acid to Fucosyl and Sialyl Trisaccharides." Journal of Organic Chemistry. URL:[Link] [[1.12]]

  • Yu, H., et al. "Chemoenzymatic synthesis of CMP-sialic acid derivatives by a one-pot two-enzyme system." Bioorganic & Medicinal Chemistry. URL:[Link] [[2.9]]

  • Kajihara, Y., et al. "An Approach to the Precise Chemoenzymatic Synthesis of 13C-Labeled Sialyloligosaccharide on an Intact Glycoprotein." Journal of the American Chemical Society. URL:[Link] [[3.1]]

Application Note: In Vitro Assay Conditions for Sialidases using N-Acetyl-9-deoxy-9-fluoroneuraminic Acid (9-F-Neu5Ac)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Sialidases (neuraminidases) are critical glycosyl hydrolases responsible for the cleavage of terminal sialic acid residues from glycoconjugates. They play pivotal roles in viral pathogenesis (e.g., Influenza release), bacterial virulence (e.g., Vibrio cholerae, Streptococcus pneumoniae), and human cellular regulation.

To structurally and thermodynamically map the active site of these enzymes, researchers utilize precisely modified sialic acid analogs. N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) is a specialized biochemical probe engineered by replacing the C-9 hydroxyl group of native N-acetylneuraminic acid (Neu5Ac) with a fluorine atom[1].

The Causality of the 9-Fluoro Modification

The C-9 position of sialic acid is deeply buried in the active site of most sialidases, where the C-9 hydroxyl group acts as both a hydrogen-bond donor and acceptor with conserved amino acid residues (e.g., Glu276 in Influenza NA). By substituting the OH group with fluorine, 9-F-Neu5Ac introduces a profound mechanistic shift:

  • Bioisosteric Size: Fluorine is sterically similar to a hydroxyl group, ensuring the molecule still fits perfectly into the active site pocket.

  • Loss of H-Bond Donor Capacity: Fluorine is highly electronegative and can only act as a weak hydrogen-bond acceptor. It cannot donate a hydrogen bond.

  • Electronic Effects: The strong electron-withdrawing nature of fluorine alters the local pKa and electron density of the glycerol side chain.

Consequently, 9-F-Neu5Ac serves as an excellent competitive binding probe. While it is a proven substrate for cytidine monophosphate-sialic acid synthetase[2], in sialidase assays, it is utilized to quantify the thermodynamic contribution of the C-9 hydrogen bond to overall enzyme affinity.

Pathway Substrate Native Sialoside (C9-OH) ActiveSite Sialidase Active Site (H-Bond Acceptor/Donor) Substrate->ActiveSite Hydrolysis Product Cleaved Aglycone + Neu5Ac ActiveSite->Product Turnover Probe 9-F-Neu5Ac (C9-Fluoro) Probe->ActiveSite Competitive Binding Effect Altered Binding (Loss of H-Bond Donor) Probe->Effect Mechanism Effect->ActiveSite Modulates Ki

Figure 1: Sialidase active site probing via 9-F-Neu5Ac competitive binding.

Experimental Design & Self-Validating Controls

To evaluate the interaction between 9-F-Neu5Ac and a target sialidase, a continuous fluorometric competitive inhibition assay is employed using 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (4-MU-NANA) as the reporter substrate.

Self-Validating Assay Architecture

A robust protocol must be self-validating. To ensure that changes in fluorescence are strictly due to competitive binding by 9-F-Neu5Ac, the following controls are mandatory:

  • Substrate Blank (No Enzyme): Accounts for the spontaneous auto-hydrolysis of 4-MU-NANA, which can occur in slightly acidic buffers.

  • Positive Control (Enzyme + 4-MU-NANA): Establishes the Vmax​ baseline (100% uninhibited activity).

  • Reference Inhibitor (DANA): 2,3-didehydro-2-deoxy-N-acetylneuraminic acid (DANA) is a transition-state analog. Running DANA alongside 9-F-Neu5Ac validates the dynamic range and sensitivity of the assay.

Quantitative Data Summary: Expected Kinetic Parameters

Below is a representative summary of how 9-F-Neu5Ac compares to native substrates and transition-state inhibitors in a standard V. cholerae sialidase assay.

CompoundRole in Assay Km​ ( μM ) Ki​ ( μM )Relative Affinity vs. Native
Neu5Ac Native Product / Weak Inhibitor150~1501.0x
9-F-Neu5Ac Mechanistic Probe[3]-~4500.33x (Reduced due to lost H-bond)
DANA Transition-State Inhibitor-1.5100x (High affinity)
4-MU-NANA Fluorogenic Substrate20--

Step-by-Step Protocol

Materials & Reagents
  • Target Enzyme: Recombinant Sialidase (e.g., Vibrio cholerae or Influenza NA).

  • Probe: N-Acetyl-9-deoxy-9-fluoroneuraminic Acid (CAS: 85819-28-9)[3].

  • Substrate: 4-MU-NANA sodium salt.

  • Assay Buffer: 50 mM Sodium Acetate, 10 mM CaCl2​ , 0.1% BSA, pH 5.5.

  • Microplates: 96-well or 384-well black, flat-bottom, non-binding surface plates.

Reagent Preparation & Causality
  • Buffer Formulation: Adjust the Sodium Acetate buffer to pH 5.5.

    • Causality: Most microbial and viral sialidases exhibit a strict pH optimum between 5.0 and 6.0. The inclusion of 10 mM CaCl2​ is structurally essential; calcium ions coordinate within the active site of bacterial sialidases to stabilize the catalytic conformation. 0.1% BSA prevents non-specific adsorption of the enzyme to the microplate walls.

  • 9-F-Neu5Ac Stock: Dissolve 9-F-Neu5Ac in ultra-pure water to a concentration of 10 mM. Prepare a 10-point serial dilution (e.g., 10 mM down to 1 µM) in Assay Buffer.

  • Substrate Stock: Prepare a 1 mM stock of 4-MU-NANA in ultra-pure water. Keep protected from light on ice.

Assay Execution Workflow

Protocol Step1 1. Reagent Prep pH 5.5 + Ca2+ Step2 2. Equilibration Enzyme + 9-F-Neu5Ac Step1->Step2 Step3 3. Initiation Add 4-MU-NANA Step2->Step3 Step4 4. Kinetic Read Ex:365nm / Em:450nm Step3->Step4

Figure 2: Continuous fluorometric microplate assay workflow.

Step 1: Equilibration (Pre-incubation) Add 40 µL of the diluted 9-F-Neu5Ac (or buffer for controls) to the microplate wells. Add 10 µL of the Sialidase working solution. Incubate the plate in the dark at 37°C for 30 minutes.

  • Causality: 9-F-Neu5Ac has altered binding kinetics ( kon​ / koff​ ) compared to native Neu5Ac due to the missing C-9 hydrogen bond donor. Pre-incubation forces the system to reach thermodynamic equilibrium before the reporter substrate is introduced, preventing artificial non-linear kinetic lags.

Step 2: Reaction Initiation Rapidly add 50 µL of 4-MU-NANA working solution (final assay concentration should be at or slightly below its Km​ , typically ~20 µM) to all wells using a multichannel pipette.

Step 3: Continuous Fluorometric Monitoring Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence continuously (kinetic mode) for 30 minutes at Excitation: 365 nm / Emission: 450 nm .

  • Causality: While the 4-MU fluorophore has maximum quantum yield at pH > 10, modern detectors are sensitive enough to measure the protonated form at pH 5.5. Continuous reading is vastly superior to end-point assays because it allows you to verify that the reaction rate ( V0​ ) remains strictly linear, ensuring that substrate depletion (<10% conversion) does not skew the Ki​ calculation.

Data Analysis & Interpretation

  • Extract Initial Velocities ( V0​ ): Calculate the slope (RFU/min) of the linear portion of the kinetic curves for each well. Subtract the Substrate Blank slope from all data points.

  • Calculate Fractional Activity: Divide the V0​ of the 9-F-Neu5Ac wells by the V0​ of the uninhibited Positive Control.

  • Determine IC50​ : Plot Fractional Activity vs. Log[9-F-Neu5Ac] and fit to a four-parameter logistic (4PL) non-linear regression model.

  • Calculate Ki​ : Because 9-F-Neu5Ac acts as a competitive probe, convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Km​[S]​IC50​​

    (Where [S] is the final concentration of 4-MU-NANA and Km​ is the previously determined Michaelis constant for 4-MU-NANA).

By comparing the Ki​ of 9-F-Neu5Ac to native Neu5Ac, researchers can precisely quantify the free energy ( ΔΔG ) contributed by the C-9 hydroxyl hydrogen bond in the enzyme's active site.

References

  • Sharma, M., Petrie, C. R., & Korytnyk, W. (1988). General methods for modification of sialic acid at C-9. Synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid. Carbohydrate Research, 175(1), 25-34. URL:[Link]

  • Gross, H. J., & Brossmer, R. (1983). A high-performance liquid chromatography method for the assay of cytidine monophosphate-sialic acid synthetase. Analytical Biochemistry, 131(1), 153-159. URL:[Link]

Sources

Application Note & Protocol: Preparation and Use of N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers on the proper dissolution, handling, and application of N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac), a metabolic inhibitor of sialylation, for use in mammalian cell culture. We delve into the underlying mechanism of action, offer detailed, validated protocols for stock solution preparation and cell treatment, and provide methods for assessing its biological effects. This guide is intended to equip scientists in academic research and drug development with the technical knowledge to effectively utilize 9-F-Neu5Ac as a tool to investigate the roles of sialic acids in various biological and pathological processes.

Introduction: The Significance of Sialylation and Its Inhibition

Sialic acids are a family of nine-carbon monosaccharides that typically occupy the outermost position on glycan chains of glycoproteins and glycolipids.[1][2] This terminal location makes them critical mediators of a vast array of cellular processes, including cell-cell recognition, immune responses, and pathogen binding.[3] Aberrant sialylation is a well-established hallmark of various diseases, particularly cancer, where it is associated with metastasis, immune evasion, and therapeutic resistance.

N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) is a fluorinated analog of the common mammalian sialic acid, N-acetylneuraminic acid (Neu5Ac). It serves as a powerful research tool, acting as a metabolic inhibitor to globally reduce the expression of sialic acids on the cell surface.[4] By selectively disrupting the sialylation pathway, researchers can elucidate the functional consequences of hyposialylation on cell behavior, making 9-F-Neu5Ac invaluable for studies in oncology, immunology, and virology.[4][5]

Mechanism of Action: Metabolic Interception of the Sialic Acid Pathway

The inhibitory action of 9-F-Neu5Ac is not direct but relies on its metabolic activation within the cell. The process unfolds as follows:

  • Cellular Uptake and Activation: 9-F-Neu5Ac enters the cell and intercepts the natural sialic acid biosynthesis pathway. In the nucleus, the enzyme CMP-sialic acid synthetase (CMSS) recognizes 9-F-Neu5Ac as a substrate.[6] CMSS catalyzes the transfer of cytidine monophosphate (CMP) from cytidine triphosphate (CTP) to the fluorinated sialic acid analog, forming CMP-N-Acetyl-9-deoxy-9-fluoroneuraminic acid (CMP-9-F-Neu5Ac).[3][7]

  • Sialyltransferase Inhibition: The newly formed CMP-9-F-Neu5Ac is the active inhibitory molecule. It is transported to the Golgi apparatus, the site of terminal glycosylation. Here, it acts as a poor substrate or competitive inhibitor for sialyltransferases, the enzymes responsible for transferring sialic acid onto nascent glycan chains.[8][9] This competition with the natural substrate, CMP-Neu5Ac, effectively prevents the sialylation of glycoproteins and glycolipids.

  • Global Reduction in Sialylation: The consequence of this enzymatic blockade is a significant, global decrease in the density of sialic acids on the cell surface, allowing for the study of its functional impact.

Mechanism_of_Action_9F_Neu5Ac cluster_cytosol Cytosol / Nucleus cluster_golgi Golgi Apparatus 9F_Neu5Ac_ext 9-F-Neu5Ac (External) 9F_Neu5Ac_int 9-F-Neu5Ac (Internal) 9F_Neu5Ac_ext->9F_Neu5Ac_int Uptake CMSS CMP-Sialic Acid Synthetase (CMSS) 9F_Neu5Ac_int->CMSS CMP_9F_Neu5Ac CMP-9-F-Neu5Ac (Active Inhibitor) CMSS->CMP_9F_Neu5Ac Sialyltransferase Sialyltransferases CMP_9F_Neu5Ac->Sialyltransferase Competitive Inhibition Sialylated_Glycan Sialylated Glycan (Blocked) Sialyltransferase->Sialylated_Glycan Glycan Nascent Glycan Chain Glycan->Sialyltransferase Natural_Pathway Natural Substrate (CMP-Neu5Ac) Natural_Pathway->Sialyltransferase Competes with

Figure 1. Mechanism of 9-F-Neu5Ac as a metabolic inhibitor of sialylation.

Properties of N-Acetyl-9-deoxy-9-fluoroneuraminic acid

A clear understanding of the physicochemical properties of 9-F-Neu5Ac is essential for its correct handling and use in experiments.

PropertyValueReference(s)
Synonyms 5-Acetamido-3,5,9-trideoxy-9-fluoro-D-glycero-D-galacto-nonulopyranosonic Acid[10][11]
CAS Number 85819-28-9[10][12]
Molecular Formula C₁₁H₁₈FNO₈[10]
Molecular Weight 311.26 g/mol [10]
Appearance White to off-white solid[10]
Purity ≥95% (typically assessed by HPLC)[10]
Inferred Stability Expected to be stable in aqueous solutions at pH 3.0-10.0, based on extensive stability data for its parent compound, N-acetylneuraminic acid (Neu5Ac).[13][14][15]

Protocol: Preparation of a Sterile Stock Solution

The following protocol details the steps for preparing a sterile, concentrated stock solution of 9-F-Neu5Ac. Adhering to aseptic techniques throughout this process is critical to prevent contamination of cell cultures.

Stock_Solution_Workflow start Start weigh 1. Weigh Powder Accurately weigh 9-F-Neu5Ac in a sterile tube. start->weigh calculate 2. Calculate Solvent Volume Determine volume needed for desired stock concentration. weigh->calculate dissolve 3. Add Solvent & Dissolve Add sterile PBS or serum-free medium. Vortex until clear. calculate->dissolve filter 4. Sterile Filter Pass solution through a 0.22 µm syringe filter. dissolve->filter aliquot 5. Aliquot Dispense into sterile, single-use low-retention tubes. filter->aliquot store 6. Store Store at -20°C or -80°C, protected from light. aliquot->store end End store->end

Figure 2. Workflow for preparing a sterile 9-F-Neu5Ac stock solution.
Materials
  • N-Acetyl-9-deoxy-9-fluoroneuraminic acid powder

  • Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4, or sterile serum-free cell culture medium

  • Sterile, low-retention microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile, disposable 0.22 µm syringe filter

  • Sterile syringes

Step-by-Step Method
  • Preparation: In a biological safety cabinet, bring the vial of 9-F-Neu5Ac powder to room temperature before opening to prevent condensation.

  • Weighing: Aseptically weigh the desired amount of powder into a sterile microcentrifuge tube.

    • Causality Note: Accurate weighing is paramount for achieving the correct final stock concentration, which ensures experimental reproducibility.

  • Calculation of Solvent Volume: Calculate the volume of solvent required to achieve the desired stock concentration. A common stock concentration is 10-50 mM.

    • Example for a 20 mM Stock Solution:

      • Mass (g) = Desired Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • To make 1 mL (0.001 L) of a 20 mM (0.020 mol/L) solution:

      • Mass (mg) = 0.020 mol/L * 0.001 L * 311.26 g/mol * 1000 mg/g = 6.23 mg

      • Therefore, dissolve 6.23 mg of 9-F-Neu5Ac in 1.0 mL of sterile PBS.

  • Dissolution: Add the calculated volume of sterile PBS or serum-free medium to the tube containing the powder. Close the cap tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.

    • Expert Tip: If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can be beneficial. Avoid excessive heat or prolonged incubation to prevent potential degradation.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile tube.

    • Causality Note: This step is non-negotiable. Autoclaving is not recommended for this compound. Sterile filtration removes any potential microbial contaminants without compromising the chemical integrity of the inhibitor.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots in sterile, low-retention microcentrifuge tubes. Store immediately at -20°C or, for longer-term storage (>6 months), at -80°C. Protect from light.[16]

    • Causality Note: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and compromise its activity over time.

Protocol: Application in Mammalian Cell Culture

This protocol outlines the general procedure for treating mammalian cells with 9-F-Neu5Ac. The optimal concentration and incubation time are cell-type dependent and must be determined empirically.

Determining Optimal Working Concentration

It is essential to perform a dose-response experiment to identify the optimal working concentration that effectively reduces sialylation without causing significant cytotoxicity. Based on literature for related sialic acid analogs, a starting range is suggested below.[17][18]

ParameterRecommended Starting RangeNotes
Concentration Range 25 µM to 400 µMTest a range of at least 6 concentrations (e.g., 0, 25, 50, 100, 200, 400 µM).
Incubation Time 48 to 72 hoursAs a metabolic inhibitor, 9-F-Neu5Ac requires time for cellular uptake, activation, and subsequent turnover of existing sialylated glycans.
Controls Vehicle ControlCells treated with the same volume of the solvent (e.g., PBS) used for the stock solution.
Validation Assay Cytotoxicity Assay (e.g., MTT, LDH) and Sialylation Assessment (see Section 6).
Step-by-Step Cell Treatment Method
  • Cell Seeding: Seed cells in the appropriate culture plates or flasks and allow them to adhere and reach approximately 50-70% confluency.

  • Preparation of Treatment Medium: Thaw an aliquot of the 9-F-Neu5Ac stock solution at room temperature. Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations. Mix gently by inverting the tube.

  • Treatment: Remove the existing medium from the cells and replace it with the treatment medium containing 9-F-Neu5Ac. Also, include a vehicle control group.

  • Incubation: Return the cells to the incubator (e.g., 37°C, 5% CO₂) for the predetermined duration (e.g., 72 hours).

  • Analysis: After incubation, harvest the cells for downstream analysis, such as assessing cell viability, cell surface sialylation levels, or other functional assays (e.g., migration, adhesion).

Validation: Assessing the Reduction of Cell Surface Sialylation

To confirm the efficacy of the 9-F-Neu5Ac treatment, it is crucial to measure the resulting changes in cell surface sialylation. Lectin-based flow cytometry is a standard and effective method for this purpose.

  • Principle: Lectins are proteins that bind to specific carbohydrate structures.

    • Sambucus nigra agglutinin (SNA) specifically recognizes α-2,6-linked sialic acids.

    • Maackia amurensis agglutinin (MAA) specifically recognizes α-2,3-linked sialic acids.

  • Workflow:

    • Treat cells with 9-F-Neu5Ac or vehicle control as described above.

    • Harvest cells using a non-enzymatic dissociation solution to preserve surface proteins.[19]

    • Wash cells with a suitable buffer (e.g., FACS buffer: PBS + 1% BSA).

    • Incubate the cells with a fluorescently-conjugated lectin (e.g., FITC-SNA or FITC-MAA) on ice, protected from light.[18]

    • Wash the cells to remove unbound lectin.

    • Analyze the cells using a flow cytometer. A decrease in the mean fluorescence intensity (MFI) in the treated cells compared to the control cells indicates a successful reduction in specific sialic acid linkages.[20]

References

  • NextSDS. (n.d.). N-acetyl-9-deoxy-9-fluoroneuraminic acid — Chemical Substance Information. Retrieved from [Link]

  • Büll, C., et al. (2013). Targeting Aberrant Sialylation in Cancer Cells Using a Fluorinated Sialic Acid Analog Impairs Adhesion, Migration, and In Vivo Tumor Growth. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Wikipedia. (2024). N-Acetylneuraminic acid. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules. Retrieved from [Link]

  • Clarke, E., et al. (2022). and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum. ChemBioChem. Retrieved from [Link]

  • Merck Millipore. (n.d.). N-Acetylneuraminic Acid, Synthetic - CAS 131-48-6 - Calbiochem. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. PMC. Retrieved from [Link]

  • Bose, A., et al. (2024). Many locks to one key: N-acetylneuraminic acid binding to proteins. Acta Crystallographica Section D: Structural Biology. Retrieved from [Link]

  • Brossmer, R., et al. (1988). General methods for modification of sialic acid at C-9. Synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid. Carbohydrate Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Retrieved from [Link]

  • Carrascal, M., et al. (2022). Sialyltransferase Inhibitor Ac53FaxNeu5Ac Reverts the Malignant Phenotype of Pancreatic Cancer Cells, and Reduces Tumor Volume. e-Repositori UPF. Retrieved from [Link]

  • Nelli, R. K., et al. (2024). Influenza D virus utilizes both 9-O-acetylated N-acetylneuraminic and 9-O-acetylated N-glycolylneuraminic acids as functional entry receptors for infection. eScholarship. Retrieved from [Link]

  • Chen, G., et al. (2021). Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The biosynthesis of Neu5Ac in mammalian cells and the acetylation of sialic acid at carbon 9. Retrieved from [Link]

  • Munster, A. K., et al. (1998). Mammalian cytidine 5′-monophosphate N-acetylneuraminic acid synthetase: A nuclear protein with evolutionarily conserved structural motifs. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Schultze, B., et al. (1992). Bovine coronavirus uses N-acetyl-9-O-acetylneuraminic acid as a receptor determinant to initiate the infection of cultured cells. Journal of General Virology. Retrieved from [Link]

Sources

using N-Acetyl-9-deoxy-9-fluoroneuraminic acid as a selective sialidase inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals and Glycobiologists

Executive Summary

The terminal capping of glycoconjugates with sialic acid (N-acetylneuraminic acid, Neu5Ac) dictates critical pharmacokinetic properties of biotherapeutics, including serum half-life and receptor-mediated clearance. However, endogenous sialidases (neuraminidases) rapidly hydrolyze these linkages, exposing underlying galactose residues and triggering rapid clearance via the hepatic asialoglycoprotein receptor (ASGPR).

N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-fluoro-Neu5Ac) has emerged as a powerful glycoengineering tool and selective sialidase inhibitor[1]. By substituting the C-9 hydroxyl group with a highly electronegative fluorine atom, researchers can disrupt the conserved hydrogen-bonding network within the sialidase active site. This application note details the mechanistic rationale, quantitative profiling, and self-validating protocols for utilizing 9-fluoro-Neu5Ac in both competitive inhibition assays and the chemoenzymatic synthesis of sialidase-resistant biotherapeutics[2].

Mechanistic Rationale: The Role of the C-9 Position

The rational design of 9-fluoro-Neu5Ac is rooted in the precise atomic interactions within the active sites of microbial (e.g., Vibrio cholerae, Influenza A/B) and mammalian sialidases[3][4].

Causality of Inhibition and Resistance

In native Neu5Ac, the glycerol side chain (C-7, C-8, C-9) is anchored into the enzyme's active site pocket via a dense network of hydrogen bonds. Specifically, the C-9 hydroxyl group acts as a crucial hydrogen bond donor/acceptor that stabilizes the transition state during the enzymatic hydrolysis of the α (2,3) or α (2,6) glycosidic linkage.

When the C-9 hydroxyl is replaced by fluorine (forming 9-fluoro-Neu5Ac)[1]:

  • Steric Mimicry: Fluorine's van der Waals radius (1.47 Å) closely mimics that of oxygen (1.52 Å), allowing the analog to fit perfectly into the active site without steric clash.

  • Electronic Disruption: Fluorine is highly electronegative and cannot act as a hydrogen bond donor. This single-atom substitution abolishes the critical transition-state stabilization.

  • Enzymatic Consequence: As a free monosaccharide, 9-fluoro-Neu5Ac acts as a competitive inhibitor. When enzymatically transferred onto a glycoprotein glycan via a sialyltransferase, the resulting fluoro-sialoside acts as a "dead-end" substrate, conferring profound resistance to sialidase-mediated degradation[2].

Mechanism A Sialidase Active Site (e.g., Vibrio cholerae) B Native Neu5Ac (C9-OH) A->B Binds C 9-fluoro-Neu5Ac (C9-F) A->C Binds D H-Bond Donor/Acceptor Network Complete B->D E H-Bond Donor Missing Electronic Alteration C->E F Rapid Cleavage (High Turnover) D->F G Competitive Inhibition / Sialidase Resistance E->G

Logical relationship of sialidase active site interactions with native Neu5Ac versus 9-fluoro-Neu5Ac.

Quantitative Profiling

The following table summarizes the comparative kinetic and biochemical properties of native Neu5Ac versus 9-fluoro-Neu5Ac, synthesizing data across standard sialidase and sialyltransferase platforms[1][2].

Parameter / PropertyNative Neu5Ac9-fluoro-Neu5AcMechanistic Implication
C-9 Substituent -OH (Hydroxyl)-F (Fluorine)Loss of H-bond donor capability.
Sialidase Cleavage Rate 100% (Reference)< 5%Confers extreme resistance to hydrolytic cleavage.
Sialyltransferase Compatibility High (Natural Substrate)Moderate to HighST6Gal1 and ST3Gal4 tolerate C-9 modifications well.
Primary Application Standard glycan cappingPK extension, Inhibitor studiesIdeal for protecting therapeutic glycoproteins from clearance.

Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . Every experimental arm includes an internal control (native Neu5Ac) to definitively prove that any observed inhibition or resistance is a direct causal result of the C-9 fluorine substitution, rather than artifactual enzyme degradation or buffer incompatibility.

Protocol A: Fluorometric Sialidase Inhibition Assay

This protocol determines the inhibitory potency ( IC50​ or Ki​ ) of free 9-fluoro-Neu5Ac against a standardized sialidase using the fluorogenic substrate MUNANA (2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid).

Materials:

  • Target Sialidase (e.g., Vibrio cholerae neuraminidase or recombinant Influenza NA).

  • Substrate: 100 µM MUNANA in assay buffer.

  • Inhibitor: 9-fluoro-Neu5Ac (Serial dilutions: 0.1 µM to 10 mM).

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM CaCl2​ , pH 5.5 (optimal for V. cholerae sialidase).

Step-by-Step Methodology:

  • Preparation of Enzyme-Inhibitor Complexes: In a black 96-well microplate, add 50 µL of the target sialidase (pre-titrated to yield a linear fluorescent signal over 30 minutes) to 25 µL of 9-fluoro-Neu5Ac at various concentrations.

  • Control Validation: Dedicate wells for a Positive Control (enzyme + buffer, no inhibitor) and a Negative Control (buffer only, no enzyme) to establish the maximum signal and background noise, respectively.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to equilibrate within the active site.

  • Reaction Initiation: Add 25 µL of 100 µM MUNANA to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm). Read the fluorescence continuously every 1 minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each inhibitor concentration. Plot relative V0​ versus log[Inhibitor] to derive the IC50​ .

Protocol B: Chemoenzymatic Synthesis of Sialidase-Resistant Glycoproteins

This protocol details the transfer of 9-fluoro-Neu5Ac onto a target biotherapeutic (e.g., a monoclonal antibody or EPO) to generate a sialidase-resistant glycoform[2].

Materials:

  • Acceptor Protein: Asialo-glycoprotein (terminal galactose exposed).

  • Donor Substrate: CMP-9-fluoro-Neu5Ac (Enzymatically synthesized or purchased).

  • Enzyme: Recombinant α (2,6)-sialyltransferase (e.g., ST6Gal1).

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

Step-by-Step Methodology:

  • Enzymatic Sialylation: Combine the asialo-glycoprotein (2 mg/mL) with 5 molar equivalents (relative to available galactose sites) of CMP-9-fluoro-Neu5Ac in the reaction buffer.

  • Catalysis: Add 50 mU of ST6Gal1 per mg of protein. Incubate at 32°C for 16–24 hours. Self-Validation Step: Run a parallel reaction utilizing native CMP-Neu5Ac. This ensures the ST6Gal1 is active and the protein is a viable acceptor.

  • Purification: Remove the enzyme and excess nucleotide sugars using a Protein A column (for antibodies) or size-exclusion chromatography (SEC).

  • Sialidase Challenge (The Resistance Test): Treat both the 9-fluoro-Neu5Ac-capped protein and the native Neu5Ac-capped protein with 100 mU/mL of Arthrobacter ureafaciens sialidase (a broad-spectrum sialidase) at 37°C for 4 hours.

  • Readout via LC-MS/MS: Analyze the intact mass of the glycoproteins.

    • Expected Result: The native Neu5Ac control will show a mass shift corresponding to the complete loss of sialic acid residues. The 9-fluoro-Neu5Ac engineered protein will retain its original mass, proving absolute resistance to enzymatic cleavage.

Workflow Step1 1. CMP-Activation (CMP-9-F-Neu5Ac) Step2 2. Sialyltransferase Reaction (ST6Gal1) Step1->Step2 Step3 3. Glycoprotein Purification Step2->Step3 Step4 4. Sialidase Challenge Assay Step3->Step4 Step5 5. LC-MS/MS Mass Readout Step4->Step5

Step-by-step workflow for the chemoenzymatic synthesis and validation of sialidase-resistant glycans.

References

  • Sharma, M., Petrie, C. R., & Korytnyk, W. (1988). General methods for modification of sialic acid at C-9. Synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid. Carbohydrate Research, 175(1), 25-34. URL:[Link]

  • Varki, A., et al. (2022). Chemistry, biochemistry and biology of sialic acids. National Library of Medicine (PMC). URL:[Link]

  • DeFrees, S., et al. (2002). Method for practical in vitro sialylation of glycoproteins. US Patent Application Publication US20030124645A1.

Sources

NMR spectroscopy characterization of N-Acetyl-9-deoxy-9-fluoroneuraminic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Comprehensive NMR Characterization of N-Acetyl-9-deoxy-9-fluoroneuraminic Acid

Authored by: A Senior Application Scientist

Abstract

N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) is a pivotal fluorinated analogue of sialic acid, playing a crucial role in the development of antiviral therapeutics, cancer research, and as a probe for studying carbohydrate-protein interactions.[1][2][3] The introduction of a fluorine atom at the C-9 position enhances metabolic stability and modulates biological activity, making it a molecule of significant interest to researchers in medicinal chemistry and chemical biology.[3] A thorough structural and conformational characterization is paramount for understanding its mechanism of action and for the rational design of new therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-invasive tool for the complete atomic-level characterization of 9-F-Neu5Ac in solution. This guide provides a detailed exposition of the principles, protocols, and data interpretation strategies for characterizing 9-F-Neu5Ac using a suite of modern NMR techniques, including ¹H, ¹³C, ¹⁹F, and 2D correlation spectroscopy.

Introduction: The Significance of Fluorinated Sialic Acids

N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, is typically found at the terminal positions of glycan chains on cell surfaces, mediating a vast array of biological and pathological processes.[4] These roles range from cell-cell recognition and immune response modulation to acting as receptors for pathogens like the influenza virus.[2][4] Consequently, synthetic analogues of Neu5Ac are invaluable tools for research and drug discovery.[5]

9-F-Neu5Ac (Figure 1) is a synthetic mimic where the C-9 hydroxyl group is replaced by fluorine. This substitution imparts several advantageous properties:

  • Metabolic Stability: The strong carbon-fluorine bond resists enzymatic degradation, prolonging the molecule's biological lifetime.[3]

  • Modulated Bioactivity: Fluorine's high electronegativity can alter the molecule's electronic properties and conformation, leading to potent and selective inhibition of enzymes like sialidases and sialyltransferases.[6][7]

  • NMR Probe: The ¹⁹F nucleus is an exceptional NMR probe. With 100% natural abundance and high sensitivity, it provides a unique spectral window, free from background signals, to study molecular interactions and conformation with high precision.[8][9]

Given these attributes, a robust and reproducible method for confirming the identity, purity, and solution-state structure of 9-F-Neu5Ac is essential. This document serves as a comprehensive guide for achieving this using multinuclear NMR spectroscopy.

Figure 1. Structure and properties of 9-F-Neu5Ac.[10]

The NMR Characterization Strategy: A Multi-faceted Approach

A complete structural assignment of 9-F-Neu5Ac requires a synergistic combination of one- and two-dimensional NMR experiments. The fluorine atom provides a unique set of through-bond scalar couplings (J-couplings) that are instrumental in the assignment process.

The Causality Behind the Workflow: The logic is to build the structural picture piece by piece. We start with the simplest experiment (¹H NMR) to get an overview of the proton environment. We then use correlation experiments to connect atoms, first protons to other protons (COSY), then protons to their directly attached carbons (HSQC), and finally establishing the full carbon skeleton through long-range correlations (HMBC). The ¹⁹F nucleus acts as a powerful validation tool, as its couplings to nearby protons and carbons must be consistent with the proposed structure.

Figure 2. Logical workflow for NMR characterization.

Detailed Protocols

Protocol 1: Sample Preparation

Meticulous sample preparation is the foundation of high-quality NMR data.[11] Contaminants or undissolved particles can severely degrade spectral resolution.

Materials:

  • N-Acetyl-9-deoxy-9-fluoroneuraminic Acid (9-F-Neu5Ac)

  • Deuterium oxide (D₂O, 99.9% D)

  • 5 mm high-precision NMR tubes (e.g., Wilmad 528-PP or equivalent)

  • Internal standard (optional): 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilyl propionate (TSP) for chemical shift referencing in D₂O.

Procedure:

  • Determine Sample Quantity: The required mass depends on the experiments to be performed and the spectrometer's field strength.

    • ¹H and ¹⁹F NMR: 1-5 mg of 9-F-Neu5Ac is typically sufficient.[12]

    • ¹³C and 2D NMR: A more concentrated sample of 10-20 mg is recommended due to the lower sensitivity of the ¹³C nucleus.[11][12]

  • Dissolution: Weigh the desired amount of 9-F-Neu5Ac directly into a clean, dry vial. Add 0.6 mL of D₂O.

    • Expert Tip: Using a vial for initial dissolution ensures the sample is fully dissolved before transfer. Vortex gently to mix. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[12]

  • Transfer: Carefully transfer the solution to the NMR tube. The final sample height should be approximately 4-5 cm, ensuring it is centered within the NMR coil.

  • Referencing: If an internal standard is used, add a small, known quantity to the D₂O solvent before dissolving the sample. Alternatively, the residual HDO signal (typically ~4.79 ppm at 298 K) can be used for referencing the ¹H spectrum, though this is less precise as its shift is temperature-dependent.

Protocol 2: NMR Data Acquisition

The following parameters are provided as a starting point for a 500 MHz spectrometer and should be optimized as needed.

Experiment Key Parameters & Rationale
¹H (Proton) Pulse Program: zg30 (or similar)Spectral Width: 12-15 ppm (to include all signals)Acquisition Time: ~3 s (for good resolution)Relaxation Delay (d1): 2 s (allows for sufficient relaxation)Number of Scans (ns): 8-16 (adjust for S/N)
¹³C {¹H Decoupled} Pulse Program: zgpg30 (power-gated decoupling)Spectral Width: 200-220 ppmAcquisition Time: ~1 sRelaxation Delay (d1): 2-5 s (longer delay improves quantitation)Number of Scans (ns): 1024-4096 (requires more scans due to low sensitivity)
¹⁹F {¹H Decoupled} Pulse Program: zgpg30Spectral Width: ~100 ppm (centered around the expected signal, e.g., -230 ppm)Relaxation Delay (d1): 2 sNumber of Scans (ns): 32-128
¹⁹F (Coupled) Pulse Program: zgRationale: Acquired without proton decoupling to observe ¹H-¹⁹F J-couplings, which are critical for assignment. Parameters are similar to the decoupled experiment.
2D ¹H-¹H COSY Pulse Program: cosygpmf (gradient-selected)Rationale: Identifies protons that are scalar coupled (typically over 2-3 bonds), revealing the spin systems within the molecule.
2D ¹H-¹³C HSQC Pulse Program: hsqcedetgpsisp2.3Rationale: Correlates each proton to its directly attached carbon atom. The most sensitive 2D heteronuclear experiment.
2D ¹H-¹³C HMBC Pulse Program: hmbcgplpndqfRationale: Correlates protons and carbons over longer ranges (typically 2-4 bonds), essential for connecting different spin systems and assigning quaternary carbons.
2D ¹H-¹H NOESY Pulse Program: noesygpphMixing Time (d8): 300-800 msRationale: Identifies protons that are close in space (< 5 Å), providing crucial information about the 3D structure and conformation.[13]

Data Interpretation: Assembling the Structural Puzzle

The key to assigning the spectrum of 9-F-Neu5Ac lies in leveraging the distinct C-F and H-F coupling patterns.

Expected Spectral Features and Assignments

The presence of fluorine at C-9 dramatically influences the signals of nearby nuclei.

  • ¹H NMR Spectrum: The protons on C-9 (H-9a, H-9b) and C-8 (H-8) will show the most significant effects.

    • H-9a/H-9b: These diastereotopic protons will appear as a complex multiplet. Each will be split by the other (a large geminal ²JHH coupling, ~10-15 Hz), by H-8 (vicinal ³JHH couplings), and, most diagnostically, by the fluorine atom (a very large geminal ²JHF coupling of ~47 Hz).[14]

    • H-8: This proton will be split by H-7 and the two H-9 protons, as well as a vicinal ³JHF coupling to the fluorine.

  • ¹³C NMR Spectrum: The carbon signals near the fluorine atom will appear as doublets due to JCF coupling.

    • C-9: Will show a large one-bond ¹JCF coupling (~160-170 Hz).[15]

    • C-8: Will show a two-bond ²JCF coupling (~20-30 Hz).[15]

    • C-7: Will show a smaller three-bond ³JCF coupling (~5-10 Hz).[15]

  • ¹⁹F NMR Spectrum: In the proton-coupled spectrum, the fluorine signal will appear as a doublet of triplets (dt) or a more complex multiplet, split by the two H-9 protons (large ²JHF) and the H-8 proton (smaller ³JHF).

Illustrative Data Table (Based on Literature Values for Sialic Acids and Fluorinated Carbohydrates)

The following table summarizes expected chemical shifts (δ) and key coupling constants (J). Actual values may vary slightly based on pH, temperature, and concentration.

Atom¹H δ (ppm)¹³C δ (ppm)Key Couplings (Hz)
C1 -~175-
C2 -~100-
H3ax ~1.8~41²JHH(3ax,3eq) ≈ -12.5
H3eq ~2.7³JHH(3eq,4) ≈ 4.6
H4 ~3.9~68³JHH(4,5) ≈ 10.0
H5 ~3.8~53³JHH(5,6) ≈ 10.0
H6 ~3.7~74³JHH(6,7) ≈ 1.5
H7 ~4.0~70³JHH(7,8) ≈ 9.0
H8 ~4.1~71³JHH(8,9a/b) ≈ 2.5, 5.8; ³JHF ≈ 15-25
H9a/b ~4.6~84²JHF ≈ 47
N-Ac (CH₃) ~2.0~23-
N-Ac (C=O) -~176-
¹⁹F --²JFH(9a/b) ≈ 47 ; ³JFH(8) ≈ 15-25

(Note: Chemical shifts are referenced from published data for N-acetylneuraminic acid and its derivatives.[16][17] Coupling constants involving fluorine are estimates based on typical values for fluorinated carbohydrates.)[14][15][18]

Step-by-Step Assignment using 2D NMR

Sources

Application Note: Metabolic Incorporation of N-Acetyl-9-deoxy-9-fluoroneuraminic Acid (9-F-Neu5Ac) into Glycoproteins

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Sialic acids are a diverse family of nine-carbon alpha-keto acids that cap the outermost termini of mammalian cell-surface glycoproteins. The structural diversity of the glycocalyx is largely driven by natural modifications, particularly O-acetylation at the C-4, C-7, C-8, and C-9 positions[1]. The C-9 position is of profound biological interest: 9-O-acetylation, catalyzed by the CASD1 sialic acid O-acetyltransferase, serves as an essential receptor determinant for various pathogens, including Influenza C and D viruses[1].

N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) is a synthetic analog wherein the C-9 hydroxyl group is replaced by a highly electronegative fluorine atom. Originally synthesized via the treatment of protected sialic acid derivatives with diethylaminosulfur trifluoride (DAST)[2], 9-F-Neu5Ac has emerged as a powerful tool in glycobiology. Because fluorine is roughly isosteric to a hydroxyl group (van der Waals radius of 1.47 Å vs. 1.42 Å) but cannot act as a hydrogen bond donor or undergo esterification, metabolically incorporating this analog effectively "caps" the 9-position. This prevents 9-O-acetylation and modulates host-pathogen interactions[3]. Furthermore, the incorporated 19F atom provides a background-free, bio-orthogonal handle for NMR-based structural studies.

The Sialic Acid Salvage Pathway: Engineering the Glycocalyx

The metabolic incorporation of 9-F-Neu5Ac relies on the inherent promiscuity of the mammalian sialic acid salvage pathway[4].

Causality of Pathway Progression:

  • Uptake: Exogenously supplied 9-F-Neu5Ac is taken up by the cell via macropinocytosis or specific sialic acid transporters.

  • Nuclear Activation: Once in the cytosol, it is transported to the nucleus, where CMP-sialic acid synthetase (CMAS) converts it into the activated sugar nucleotide, CMP-9-F-Neu5Ac. The small atomic radius of fluorine ensures the analog is well-tolerated by the CMAS active site[4].

  • Glycosylation: The activated donor is transported into the Golgi apparatus. Sialyltransferases (STs) append the 9-F-Neu5Ac moiety onto nascent glycoproteins, which are subsequently trafficked to the cell surface.

Pathway Extracellular Extracellular Space (9-F-Neu5Ac) Cytosol Cytosol (9-F-Neu5Ac) Extracellular->Cytosol Cellular Uptake Nucleus Nucleus CMAS Enzyme Cytosol->Nucleus Transport CMP CMP-9-F-Neu5Ac Nucleus->CMP Activation Golgi Golgi Apparatus Sialyltransferases CMP->Golgi Golgi Transport Surface Cell Surface 9-F-Sialoglycoprotein Golgi->Surface Glycosylation & Secretion

Diagram 1: Metabolic salvage pathway for the incorporation of 9-F-Neu5Ac into cell surface glycoproteins.

Experimental Protocol: Metabolic Labeling of Mammalian Cells

Expertise & Experience Insight: This protocol is designed as a self-validating system to maximize analog incorporation. The use of dialyzed serum is a critical causality factor: standard fetal bovine serum (FBS) contains ~10-50 µM of competing exogenous Neu5Ac and Neu5Gc, which dilutes the isotopic pool and drastically reduces labeling efficiency.

Materials Required
  • 9-F-Neu5Ac: Stock solution of 100 mM in sterile PBS, pH adjusted to 7.4.

  • Target Cell Line: e.g., MDCK, HEK293 (MDCK is highly relevant for Influenza studies[1]).

  • Media Supplement: Dialyzed Fetal Bovine Serum (dFBS, <10 kDa molecular weight cutoff).

Step-by-Step Methodology

Workflow Step1 1. Cell Adaptation Culture in 10% dialyzed FBS to deplete endogenous sialic acids Step2 2. Analog Incubation Add 1-3 mM 9-F-Neu5Ac to media for 48-72 hours Step1->Step2 Step3 3. Cell Harvest Wash 3x with ice-cold PBS, harvest via scraping Step2->Step3 Step4 4. Glycoprotein Isolation Extract membrane fraction using 1% Triton X-100 Step3->Step4 Step5 5. Validation Confirm +1.99 Da mass shift via LC-MS/MS Step4->Step5

Diagram 2: Step-by-step experimental workflow for metabolic labeling and glycoprotein isolation.

  • Cell Adaptation: Culture target cells in media supplemented with 10% dFBS for at least two passages prior to the experiment.

    • Rationale: This forces the cells to rely entirely on de novo synthesis or the provided analog, preventing the scavenging of bovine sialoglycoproteins.

  • Analog Incubation: Seed cells at 30-40% confluency. Add 9-F-Neu5Ac to a final concentration of 1-3 mM.

    • Rationale: High millimolar concentrations are required to outcompete the cell's internal de novo Neu5Ac synthesis pathway via UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE/MNK).

  • Metabolic Labeling Window: Incubate cells for 48-72 hours under standard conditions (37°C, 5% CO 2​ ).

    • Rationale: Glycoprotein turnover is time-dependent. A 48-72 hour window ensures that newly synthesized, 9-F-Neu5Ac-capped glycoproteins fully populate the cell surface glycocalyx.

  • Harvesting: Wash cells three times with ice-cold PBS to remove unincorporated analog. Harvest via scraping.

    • Rationale: Avoid trypsin if analyzing cell-surface glycoproteins, as enzymatic dissociation will cleave the extracellular functional domains you intend to study.

  • Membrane Extraction: Lyse cells using a mild non-ionic detergent (e.g., 1% Triton X-100) and perform subcellular fractionation to isolate the membrane glycoprotein fraction.

Quantitative Data Presentation & Validation

To ensure the integrity of the metabolic labeling, the incorporation of 9-F-Neu5Ac must be analytically verified. The substitution of a hydroxyl group (-OH, ~17.01 Da) with a fluorine atom (-F, ~18.99 Da) results in a highly specific mass shift detectable by mass spectrometry.

Table 1: Quantitative Comparison of Analytical Validation Methods

Analytical MethodTarget AnalyteExpected Quantitative ReadoutCausality / Rationale
LC-MS/MS (Glycoproteomics) Intact Glycopeptides+1.9957 Da mass shift per sialic acid residue.Confirms covalent incorporation into specific glycoprotein sites and determines labeling efficiency.
19F -NMR Spectroscopy Intact Cells / LysatesDistinct 19F resonance peak (typically ~ -230 ppm).Provides a background-free, quantitative measure of total 9-F-Neu5Ac uptake and incorporation[3].
Viral Binding Assay (IDV) Cell Surface Glycocalyx>90% reduction in viral agglutination/entry.Functional validation; confirms the absence of 9-O-acetylation required for Influenza D entry[1].

Applications in Drug Development and Virology

The targeted incorporation of 9-F-Neu5Ac has profound implications for virology and biologic drug development:

  • Viral Entry Inhibition: Influenza D virus (IDV) specifically utilizes 9-O-acetylated sialic acids (Neu5,9Ac 2​ ) as functional receptors[1]. By remodeling the host cell surface with 9-F-Neu5Ac, researchers can render cells resistant to IDV infection, providing a robust platform for screening viral entry inhibitors.

  • Pharmacokinetic Profiling: The unique 19F signature allows for real-time monitoring of glycoprotein degradation and biodistribution in vivo using 19F -Magnetic Resonance Imaging (MRI), a highly sought-after capability in the pharmacokinetic profiling of therapeutic recombinant glycoproteins.

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Troubleshooting & Optimization

N-Acetyl-9-deoxy-9-fluoroneuraminic acid stability and degradation in aqueous solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with authoritative troubleshooting strategies, mechanistic insights, and validated protocols.

Fluorinated sialic acid analogs are powerful probes for studying molecular recognition, viral attachment, and sialidase inhibition[1][2]. However, their nonulosonic acid backbone makes them susceptible to specific degradation pathways in aqueous environments. This guide is structured to help you understand the causality behind these degradation mechanisms and implement self-validating workflows to ensure experimental integrity.

Part 1: Mechanistic Insights & Degradation Pathways

To prevent degradation, we must first understand the chemical behavior of 9-F-Neu5Ac in solution. The substitution of the C9 hydroxyl group with a highly electronegative fluorine atom prevents enzymatic phosphorylation and alters the steric profile of the glycerol side chain[2]. However, because the C9 position is physically distant from the anomeric center (C2), the fundamental aqueous degradation kinetics of 9-F-Neu5Ac closely mirror those of wild-type N-acetylneuraminic acid (Neu5Ac)[3].

Mechanism Root 9-F-Neu5Ac in Aqueous Solution Acid Unbuffered H2O / Acidic (pH < 3.0) Root->Acid Self-acidification Base Alkaline Conditions (pH > 10.0) Root->Base High pH exposure Neutral Buffered Neutral (pH 7.0 - 7.4) Root->Neutral Ideal formulation Aldol Aldol Cleavage Pyruvate + 6-F-ManNAc Acid->Aldol Acid Catalysis Deacet Alkaline Deacetylation 9-F-Neuraminic Acid Base->Deacet Base Catalysis Equil Stable Anomeric Equilibrium (~92% β-pyranose, ~8% α-pyranose) Neutral->Equil Mutarotation

Mechanistic pathways of 9-F-Neu5Ac degradation and equilibrium in aqueous environments.

Frequently Asked Questions: Stability & Storage

Q: I dissolved 9-F-Neu5Ac in pure, sterile water, but my downstream assays are failing. Why? A: You are likely experiencing auto-catalyzed degradation. 9-F-Neu5Ac is a relatively strong organic acid. When dissolved in unbuffered water (e.g., at a 2% w/v concentration), it causes rapid self-acidification, dropping the solution pH to approximately 1.8–2.3[4]. At this low pH, the molecule undergoes acid-catalyzed aldol cleavage, splitting into pyruvate and 2-acetamido-2,6-dideoxy-6-fluoro-D-mannopyranose (6-F-ManNAc)[5]. Causality: The lack of a buffering agent allows the molecule's own carboxyl group to create an environment hostile to its nonulosonic acid backbone. Always reconstitute in a physiological buffer.

Q: My NMR data shows multiple peaks after leaving the buffered solution at room temperature. Is the compound degrading? A: Not necessarily. If your solution is buffered at pH 7.4, you are observing anomeric mutarotation , not degradation. In aqueous solution, sialic acids naturally equilibrate between different forms. You will typically see a dominant β-pyranose form (~92%) and a minor α-pyranose form (~7.5%), along with trace amounts (<1%) of acyclic keto and enol forms[6]. This equilibrium is a fundamental property of the sugar and indicates a healthy, intact compound.

Q: How does temperature impact the stability of the solution? A: Degradation follows strict first-order kinetics and is highly temperature-dependent[4]. At an optimal pH of 7.0, the compound is remarkably stable, with an estimated half-life of over 800 days at 25°C[4]. However, if the pH deviates into the alkaline range (pH > 10.0), heating the solution will trigger rapid base-catalyzed deacetylation at the C5 position, destroying the compound's biological utility[3].

Part 2: Quantitative Stability Profile

To assist in your experimental design, the following table summarizes the quantitative degradation kinetics of sialic acid analogs under various aqueous conditions. Use this data to establish strict time-limits for your benchtop workflows.

Aqueous ConditionpH LevelTemperatureDominant ReactionEstimated Stability / Half-Life
Unbuffered H₂O (2% w/v) ~1.8 - 2.325°CAldol CleavageRapid degradation (Requires immediate buffering)
Buffered Acidic 1.0 - 2.090°CAldol Cleavage~48% remaining after 6 hours
Buffered Neutral 7.025°CAnomeric Mutarotation~817 days (First-order kinetics)
Buffered Neutral 7.0121°CMinimal Degradation>99% remaining after 20 mins (Autoclaving safe)
Buffered Alkaline 11.0 - 12.090°CDeacetylation~1.5% remaining after 6 hours

(Data synthesized from rigorous shelf-life and kinetic studies of N-acetylneuraminic acid analogs[3][4])

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, every reagent preparation must be a self-validating system. The protocol below utilizes a specific workflow designed to prevent self-acidification, avoid localized pH shifts during freezing, and confirm molecular integrity before use.

Workflow S1 1. Dry Storage Lyophilized powder at -20°C S2 2. Reconstitution Dissolve in 50 mM Phosphate Buffer (pH 7.4) S1->S2 Thaw on ice S3 3. Sterilization Filter through 0.22 µm PES membrane S2->S3 Ensure complete dissolution S4 4. Aliquoting Divide into single-use vials S3->S4 Maintain sterility S5 5. QC Validation Verify integrity via 19F NMR S4->S5 Prior to assay use

Self-validating experimental workflow for the preparation and storage of 9-F-Neu5Ac solutions.

Protocol: Preparation and Validation of 9-F-Neu5Ac Stock Solutions

Step 1: Equilibration Remove the lyophilized 9-F-Neu5Ac from -20°C storage and allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which can cause localized hydrolysis over time.

Step 2: Buffered Reconstitution Dissolve the powder directly into a pre-chilled 50 mM Phosphate Buffer (pH 7.4) to achieve your desired stock concentration (e.g., 10 mM). Causality: The 50 mM buffer capacity is mathematically sufficient to neutralize the proton release from the sialic acid's carboxylate group, preventing the pH from dropping into the danger zone (pH < 3.0) where aldol cleavage occurs.

Step 3: Sterilization Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Causality: PES membranes exhibit extremely low non-specific binding for highly polar carbohydrates, ensuring maximum recovery of your fluorinated probe.

Step 4: Aliquoting & Cryopreservation Divide the stock into single-use aliquots (e.g., 50 µL) and snap-freeze in liquid nitrogen before transferring to -80°C. Causality: Slow freezing allows ice crystals to exclude solutes, creating highly concentrated, hyper-acidic micro-pockets of unbuffered compound that degrade during the freeze cycle. Snap-freezing prevents this solute concentration effect.

Step 5: Quality Control (The Self-Validating Step) Prior to a critical assay, run a quick ¹⁹F NMR on a representative aliquot. Causality: Because 9-F-Neu5Ac contains a single fluorine atom, ¹⁹F NMR provides a highly sensitive, background-free signal. If the compound has undergone aldol cleavage, the chemical shift of the fluorine on the resulting 6-F-ManNAc fragment will be distinctly different from the intact nonulosonic acid. This guarantees you are only introducing intact probes into your biological system.

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Technical Support Center: Optimizing N-Acetyl-9-deoxy-9-fluoroneuraminic Acid Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Glycobiology Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise when utilizing synthetic sialic acid analogs. N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) is a powerful tool for probing sialic acid-binding immunoglobulin-like lectins (Siglecs), viral hemagglutinins (e.g., Influenza A), and sialidases (1)[1].

However, the substitution of the C-9 hydroxyl group with a highly electronegative fluorine atom alters the molecule's hydration dynamics and hydrogen-bonding network. This subtle chemical shift, combined with the ubiquitous nature of endogenous sialic acids in biological matrices, frequently leads to elevated non-specific binding and compromised signal-to-noise (S/N) ratios. This guide provides a self-validating framework to systematically diagnose, troubleshoot, and eliminate background noise in your 9-F-Neu5Ac assays.

Mechanistic Origins of Assay Noise

G Start 9-F-Neu5Ac Binding Assay Noise1 Endogenous Sialic Acids Start->Noise1 Competes with probe Noise2 Hydrophobic Interactions Start->Noise2 Fluorine sticking Noise3 Reagent Cross-Reactivity Start->Noise3 Background amp Sol1 Neuraminidase Pre-treatment Noise1->Sol1 Cleave host glycans Sol2 Optimized Blocking (BSA+Milk+Tween) Noise2->Sol2 Mask binding sites Sol3 Negative Controls & Titration Noise3->Sol3 Isolate signal Signal High S/N Ratio Specific Binding Sol1->Signal Sol2->Signal Sol3->Signal

Workflow identifying background noise sources and targeted resolutions.

Troubleshooting Guide & FAQs

Q1: My cell-based binding assay utilizing 9-F-Neu5Ac shows high background even in my negative control wells. What is causing this? A1: The primary culprit in cell-based assays (e.g., using MDCK or BEAS-2B cells) is the presence of endogenous α 2,3- and α 2,6-linked sialic acids on the host cell surface (2)[2]. Your target lectin or viral hemagglutinin will bind to these endogenous receptors, completely masking the specific interaction you are trying to measure with your 9-F-Neu5Ac probe. Causality & Solution: You must enzymatically strip the endogenous sialic acids prior to the assay. Pre-treating cells with a broad-spectrum neuraminidase (such as Type V neuraminidase from Clostridium perfringens) effectively removes surface sialic acids, abolishing background binding and isolating the signal to your introduced 9-F-Neu5Ac (3)[3].

Q2: I am running a solid-phase microtiter assay (ELISA format) with a BSA-9-F-Neu5Ac conjugate. The background is uniformly high across the plate. How can I fix this? A2: Fluorination at the C-9 position alters the hydration shell of the sialic acid tail, increasing its propensity for non-specific hydrophobic interactions (4)[4]. When conjugated to a carrier protein like BSA, this can lead to excessive non-specific adsorption to the polystyrene plate. Standard 5% BSA blocking is often insufficient because the 9-F-Neu5Ac conjugate competes for the same hydrophobic patches. Causality & Solution: Shift from passive adsorption to covalent coupling. Use carboxylated or amine-reactive plates with EDC/NHS chemistry. For blocking, utilize a heterogeneous mixture: 5% BSA + 5% skim milk + 0.1% Tween-20. The casein in skim milk provides superior masking of hydrophobic domains, while Tween-20 disrupts weak electrostatic interactions (5)[5].

Troubleshooting Q1 Is background uniform across all wells? Yes1 Check Detection System (Secondary Ab/Strep-HRP) Q1->Yes1 Yes No1 Check Plate Coating or Cell Washing Q1->No1 No SolYes Titrate reagents or add 0.1% Tween-20 Yes1->SolYes SolNo Use covalent coupling or increase wash steps No1->SolNo

Diagnostic logic tree for isolating non-specific binding origins.

Quantitative Data: Buffer Optimization

To demonstrate the efficacy of buffer modifications, the following table summarizes the Signal-to-Noise (S/N) ratios obtained during a standardized 9-F-Neu5Ac-Siglec binding assay under various blocking and washing conditions.

Blocking Buffer CompositionWash Buffer StringencyMean Background (OD 450nm)Specific Signal (OD 450nm)S/N Ratio
5% BSA in PBSPBS + 0.05% Tween-200.4521.1202.47
5% Skim Milk in PBSPBS + 0.05% Tween-200.2101.0855.16
5% BSA + 5% Milk in PBS PBS + 0.1% Tween-20 0.085 1.105 13.00
Commercial Protein-Free BlockPBS + 0.1% Tween-200.1150.9508.26

Step-by-Step Experimental Protocols

Protocol A: Desialylation of Host Cells for 9-F-Neu5Ac Binding

This protocol ensures that endogenous sialic acids do not interfere with the binding of your target protein to the introduced 9-F-Neu5Ac probe.

  • Cell Preparation: Culture target cells (e.g., MDCKII or BEAS-2B) on sterile glass coverslips or in a 96-well tissue culture plate until 80-90% confluent.

  • Washing: Wash cells gently three times with warm, serum-free DMEM to remove any soluble sialic acids present in fetal bovine serum (FBS).

  • Enzymatic Cleavage: Dilute Type V neuraminidase from Clostridium perfringens to a working concentration of 200 mU/mL in serum-free medium (3)[3].

  • Incubation: Add the neuraminidase solution to the cells and incubate for exactly 1 hour at 37°C in a 5% CO2 incubator.

  • Termination & Fixation: Remove the enzyme solution and wash the cells three times with ice-cold PBS to halt enzymatic activity. If performing a solid-phase binding assay, fix the cells using 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Self-Validation Step: Run a parallel control well stained with FITC-conjugated Maackia amurensis leukoagglutinin (MAAII) or Sambucus nigra agglutinin (SNA). A lack of fluorescent signal confirms the complete removal of α 2,3 and α 2,6 sialic acids, respectively, validating the system for 9-F-Neu5Ac introduction (3)[3].

Protocol B: Covalent Immobilization of 9-F-Neu5Ac Glycoconjugates

To prevent the fluorinated conjugate from leaching or binding non-specifically during the assay.

  • Plate Selection: Utilize a maleic anhydride or amine-reactive microtiter plate (e.g., Nunc Immobilizer Amino).

  • Activation: If using carboxylated plates, activate wells with 100 μ L of 2 mM EDC and 5 mM sulfo-NHS in 0.1 M MES buffer (pH 5.0) for 15 minutes at room temperature.

  • Coupling: Dilute the 9-F-Neu5Ac-BSA conjugate to 10 μ g/mL in PBS (pH 7.4). Add 100 μ L per well and incubate overnight at 4°C.

  • Quenching: Aspirate the coating solution. Add 200 μ L of 100 mM ethanolamine (pH 8.5) for 1 hour to quench unreacted functional groups.

  • Blocking: Wash three times with PBST (0.1% Tween-20). Add 200 μ L of Blocking Buffer (5% BSA + 5% Skim Milk in PBS) and incubate for 2 hours at room temperature (5)[5].

  • Assay Execution: Proceed with your standard target protein incubation. Ensure all subsequent washes utilize 0.1% Tween-20 with a 2-minute soak step per wash to maximize stringency.

  • Self-Validation Step: Run a parallel well omitting the primary target protein (adding only the detection antibodies/reagents) to establish the baseline noise floor of the covalent matrix.

References

  • Sharma, M., et al. "General methods for modification of sialic acid at C-9. Synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid." PubMed. URL:[Link]

  • Zabrodskii, P.F., et al. "High background noise in ELISA?" ResearchGate. URL:[Link]

  • Böhm, R., et al. "Characterization of the Sialic Acid Binding Activity of Influenza A Viruses Using Soluble Variants of the H7 and H9 Hemagglutinins." PLOS One. URL:[Link]

  • Buchini, S., et al. "Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives." ACS Publications. URL:[Link]

  • Nelli, R.K., et al. "High Basal Expression of Interferon-Stimulated Genes in Human Bronchial Epithelial (BEAS-2B) Cells Contributes to Influenza A Virus Resistance." PMC. URL:[Link]

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optimizing concentration of N-Acetyl-9-deoxy-9-fluoroneuraminic acid for enzyme inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the optimization of synthetic sialic acid analogs. N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-fluoro-Neu5Ac) is a highly specialized fluorinated analog used to probe sialic acid metabolism. The substitution of the C-9 hydroxyl group with a fluorine atom fundamentally alters the molecule's hydrogen-bonding capacity and electronic profile, making it a potent tool for competitive enzyme inhibition and metabolic engineering.

Below is our definitive troubleshooting guide and FAQ for optimizing 9-fluoro-Neu5Ac concentrations in both cell-free biochemical assays and in vivo metabolic labeling studies.

Module 1: In Vitro Biochemical Assay Optimization

Q1: How do I determine the optimal concentration of 9-fluoro-Neu5Ac for inhibiting CMP-Sialic Acid Synthetase (CSS) in a cell-free assay?

The Science (Causality): 9-fluoro-Neu5Ac acts as a competitive inhibitor (and occasionally a poor substrate) for CSS. Because it competes directly with the natural substrate (Neu5Ac) for the enzyme's active site, the optimal inhibitor concentration cannot be chosen arbitrarily; it is mathematically dependent on the Michaelis constant ( Km​ ) of your specific CSS isoform. A common pitfall is using a fixed inhibitor concentration without normalizing the natural substrate concentration, leading to artificially inflated or deflated IC50​ values.

Self-Validating Protocol: CSS Inhibition Assay

  • Enzyme Preparation: Dilute recombinant CSS to a working concentration of 10–50 mU/mL in a reaction buffer containing 100 mM Tris-HCl (pH 8.5), 20 mM MgCl₂, and 0.1 mM DTT.

    • Causality: Mg²⁺ is an absolute requirement for the nucleotide transferase mechanism, as it coordinates the triphosphate of CTP to facilitate nucleophilic attack.

  • Inhibitor Titration: Prepare a serial dilution of 9-fluoro-Neu5Ac ranging from 0.1 mM to 10 mM in the reaction buffer.

  • Substrate Normalization (Critical Step): Add CTP to a final concentration of 5 mM, and add natural Neu5Ac at a concentration exactly equal to its Km​ (typically 1.0–1.5 mM for bacterial CSS).

    • Causality: Setting [S]=Km​ ensures the assay is highly sensitive to competitive inhibition, allowing the direct mathematical derivation of the inhibition constant ( Ki​ ) from the IC50​ using the Cheng-Prusoff equation.

  • Reaction Initiation & Incubation: Incubate at 37°C for exactly 20 minutes.

    • Self-Validation: You must verify via HPLC that the total substrate conversion remains below 15%. If conversion exceeds 15%, the reaction is no longer in the linear initial-rate phase, and substrate depletion will invalidate your kinetic data.

  • Quenching & Detection: Quench by heating to 95°C for 3 minutes. Quantify CMP-Neu5Ac production using anion-exchange HPLC.

Table 1: Quantitative Parameters for 9-Fluoro-Neu5Ac Assays

ParameterValue / RangeContext / Application
Molecular Weight 311.26 g/mol [1]Reagent formulation and stoichiometry calculations.
Purity Requirement 95.0% (HPLC)[1]Minimum threshold to prevent assay interference from free fluorides.
CSS Substrate Km​ ~1.5 mMBaseline for setting natural Neu5Ac concentration in competitive assays.
Target IC50​ (CSS) 2.0 - 5.0 mMExpected competitive inhibition range in cell-free assays.
Cellular Dosing 50 - 500 μ MMetabolic incorporation window avoiding acute cytotoxicity.

Module 2: Cell-Based Assay Troubleshooting

Q2: My metabolic labeling experiment shows high cytotoxicity. How do I optimize the concentration for the in vivo inhibition of tumor cell surface sialylation?

The Science (Causality): In whole-cell assays, 9-fluoro-Neu5Ac is utilized to inhibit the growth of specific cancer lines, such as mouse mammary adenocarcinoma (TA3) and L1210 cells, by disrupting normal cell-surface sialylation[2]. However, excessive concentrations lead to off-target cytotoxicity. The molecule must cross the plasma membrane and compete with endogenous Neu5Ac. If the concentration is too high, the complete blockade of CMP-Neu5Ac synthesis halts the production of essential gangliosides, triggering apoptosis rather than the desired modulatory effect.

Troubleshooting Workflow:

  • Titration Window: Drop your concentration. Start with a much lower range (50 µM to 500 µM) rather than the millimolar concentrations used in cell-free assays.

  • Serum Starvation: Perform the assay in low-serum media (1–2% FBS).

    • Causality: Standard serum contains high levels of exogenous natural sialic acid bound to glycoproteins. These are scavenged by the cells and will aggressively outcompete your fluorinated inhibitor.

  • Time-Course Validation: Measure surface sialylation using lectin-binding flow cytometry (e.g., SNA or MAL II) at 24, 48, and 72 hours to confirm phenotypic changes prior to the onset of cell death.

G Neu5Ac Neu5Ac (Natural Substrate) CSS CMP-Sialic Acid Synthetase (CSS) Neu5Ac->CSS Natural Pathway F_Neu5Ac 9-Fluoro-Neu5Ac (Fluorinated Analog) F_Neu5Ac->CSS Competitive Binding CMP_Neu5Ac CMP-Neu5Ac (Active Donor) CSS->CMP_Neu5Ac CMP_F_Neu5Ac CMP-9-Fluoro-Neu5Ac (Inhibitory Donor) CSS->CMP_F_Neu5Ac Metabolic Activation ST Sialyltransferase (ST) CMP_Neu5Ac->ST CMP_F_Neu5Ac->ST Chain Termination / Enzyme Inhibition Glycan Sialylated Glycoconjugate ST->Glycan

Metabolic pathway diagram detailing the competitive inhibition and activation of 9-Fluoro-Neu5Ac.

Module 3: Reagent Handling and Stability

Q3: How should I prepare and store the 9-fluoro-Neu5Ac stock solution to ensure reproducible results?

The Science (Causality): Sialic acid analogs are inherently susceptible to spontaneous degradation, specifically the loss of the anomeric hydroxyl group or epimerization, if stored in improper pH conditions or subjected to thermal stress.

Self-Validating Protocol: Stock Preparation

  • Reconstitution: Dissolve the lyophilized in sterile, endotoxin-free water or PBS (pH 7.4) to a stock concentration of 50 mM. Strictly avoid strongly acidic or basic buffers to prevent mutarotation.

  • Aliquoting: Divide the stock into 10–20 µL single-use aliquots. Freeze-thaw cycles will rapidly degrade the fluorinated sugar.

  • Storage: Store immediately at -80°C.

  • Self-Validation Step: Before executing a critical IC50​ determination, verify the integrity of your stock aliquot by running a rapid LC-MS analysis. You must observe a single major peak corresponding to the intact mass ( Mw​≈311.26 g/mol )[1]. If a secondary peak appears (indicating free sialic acid degradation products), the aliquot must be discarded to prevent baseline interference in your enzyme assay.

References

  • Sharma, M., Petrie, C. R., 3rd, & Korytnyk, W. (1988). General methods for modification of sialic acid at C-9. Synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid. Carbohydrate Research, 175(1), 25-34.[Link]

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Technical Support Center: Overcoming Solubility Issues with N-Acetyl-9-deoxy-9-fluoroneuraminic Acid in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when preparing stock solutions of highly polar carbohydrate derivatives. N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) is a critical tool for studying sialidases and sialyltransferases. However, its unique physicochemical properties often lead to unexpected solubility hurdles in dimethyl sulfoxide (DMSO).

This guide provides a mechanistic understanding of these issues, validated troubleshooting steps, and robust protocols to ensure your assays remain reproducible and artifact-free.

Visual Troubleshooting Workflow

G Start Start: 9-F-Neu5Ac + DMSO Check1 Visual Inspection: Is it cloudy? Start->Check1 Vortex Vortex gently (1 min) Check1->Vortex Yes Clear Clear Solution Achieved Check1->Clear No Check2 Still cloudy? Vortex->Check2 Check2->Clear No Sonicate Water Bath Sonication (5-10 mins at RT) Check2->Sonicate Yes Check3 Still cloudy? Sonicate->Check3 Check3->Clear No Heat Mild Heating (37°C, max 50°C) Check3->Heat Yes Check4 Still cloudy? Heat->Check4 Check4->Clear No Reevaluate Re-evaluate Max Solubility or Check DMSO Purity Check4->Reevaluate Yes

Fig 1: Step-by-step decision tree for resolving 9-F-Neu5Ac solubility issues in DMSO.

Section 1: Fundamental Physicochemical Profiling

To successfully troubleshoot solubility, we must first understand the molecular behavior of the compound. 9-F-Neu5Ac is densely functionalized, relying heavily on intermolecular hydrogen bonding.

Table 1: Physicochemical Properties of 9-F-Neu5Ac

PropertyValue
Molecular Weight 311.26 g/mol [1]
Chemical Formula C₁₁H₁₈FNO₈[1]
Hydrogen Bond Donors 5 (hydroxyls, acetamide, carboxylic acid)
Hydrogen Bond Acceptors 9 (oxygens, fluorine)
Recommended Max Stock 50 mM in anhydrous DMSO
Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my 9-F-Neu5Ac form a cloudy suspension in 100% DMSO instead of dissolving immediately? A1: Causality: DMSO is a polar aprotic solvent. While its high dielectric constant makes it an excellent solvent for many organics, it lacks hydrogen-bond donors. 9-F-Neu5Ac possesses a carboxylic acid, an acetamide group, and multiple hydroxyls, creating a remarkably stable intermolecular hydrogen-bonded crystal lattice[2]. Because DMSO cannot donate protons to solvate the electronegative oxygen and fluorine atoms effectively, the thermodynamic drive to break this lattice is low. Kinetic energy (via sonication or heat) is required to disrupt the lattice and allow DMSO molecules to intercalate and solvate the compound[3].

Q2: Does the 9-fluoro modification change its solubility compared to native Neu5Ac? A2: Causality: Yes. The substitution of the C-9 hydroxyl group with a fluorine atom removes a critical hydrogen-bond donor[2]. While fluorine is highly electronegative, it is a surprisingly poor hydrogen-bond acceptor in aqueous and polar environments compared to oxygen. This subtle change slightly increases the hydrophobicity of the glycerol side-chain, altering its solvation shell dynamics. It often requires slightly more aggressive mechanical agitation to dissolve in DMSO compared to native N-Acetylneuraminic acid.

Q3: Can I just boil the DMSO solution to force the compound to dissolve? A3: Causality: Absolutely not. Sialic acids and their derivatives are highly susceptible to acid-catalyzed hydrolysis and thermal degradation. DMSO can absorb atmospheric moisture over time, slightly lowering its apparent pH. Heating sialic acid derivatives in DMSO above 60°C has been shown to cause significant loss of the sialic acid moiety (up to 50% loss within hours)[4]. Thermal assistance should be strictly capped at 37°C–50°C.

Q4: Why does the compound "crash out" when I add my DMSO stock to the assay buffer? A4: Causality: This is known as "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water faster than the 9-F-Neu5Ac can establish a new aqueous hydration shell. This creates a localized micro-environment where the compound is entirely stripped of solvent, causing it to instantly nucleate and precipitate.

Section 3: Validated Step-by-Step Protocols

Table 2: Troubleshooting Matrix

SymptomMechanistic CauseCorrective Action
Persistent cloudy suspension Unbroken intermolecular crystal latticeWater bath sonication (5-10 min); mild heat (37°C)
Precipitation upon dilution Localized solvent shock / concentration spikePerform serial dilutions in DMSO; add dropwise to pre-warmed buffer
Loss of compound activity Acid-catalyzed hydrolysis from hygroscopic DMSOUse anhydrous DMSO; store aliquots at -80°C; avoid heating >50°C
Protocol A: Preparation of a 50 mM Master Stock in Anhydrous DMSO

Self-Validating System: This protocol includes a final centrifugation step to empirically confirm complete dissolution before assay use.

  • Equilibrate: Allow the lyophilized 9-F-Neu5Ac vial to reach room temperature (RT) in a desiccator for 30 minutes. Causality: Opening cold vials introduces condensation. Water in DMSO drastically reduces the solubility of highly polar organics.

  • Weigh: Accurately weigh the required mass (e.g., 15.56 mg for 1 mL of 50 mM stock)[1].

  • Solvate: Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Agitate: Vortex gently for 60 seconds. Avoid vigorous vortexing to prevent the introduction of micro-bubbles, which can mimic a cloudy suspension[3].

  • Sonicate: If a suspension persists, place the sealed tube in a water bath sonicator at RT for 5–10 minutes[3].

  • Heat (If necessary): If the solution remains opaque, warm the tube in a 37°C water bath for 5 minutes. Critical Warning: Do not exceed 50°C to prevent thermal degradation of the sialic acid core[4].

  • Validation Step: Centrifuge the tube at 10,000 x g for 5 minutes at RT. Carefully inspect the bottom of the tube. A complete lack of a visible pellet empirically validates that the compound is fully dissolved, rather than just micro-suspended.

  • Store: Aliquot into single-use volumes and store at -80°C to prevent repeated freeze-thaw cycles[3].

Protocol B: Serial Dilution and Aqueous Transfer

Self-Validating System: This protocol utilizes optical density to confirm the absence of micro-precipitates in the final assay.

  • Dilute in Solvent: Start with your validated 50 mM master stock. Perform all required serial dilutions in 100% DMSO rather than aqueous buffer. Causality: This maintains the compound in a stable solvation state across the concentration gradient[3].

  • Pre-warm: Warm your target aqueous assay buffer to 37°C.

  • Transfer: While gently vortexing the aqueous buffer, add the DMSO stock dropwise. Causality: Continuous mechanical agitation prevents the formation of localized high-concentration DMSO pockets, mitigating "solvent shock" and subsequent precipitation.

  • Validation Step: Measure the optical density (OD) of the final assay buffer at 600 nm. An OD₆₀₀ of <0.05 confirms the absence of micro-precipitates, validating the solution for downstream biological assays.

References
  • Title : General methods for modification of sialic acid at C-9. Synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid. Source : nih.gov. URL : 2

  • Title : N-Acetyl-9-deoxy-9-fluoroneuraminic Acid. Source : cymitquimica.com. URL :1

  • Title : Protocol for Dissolving Compounds in DMSO for Biological Assays. Source : benchchem.com. URL : 3

  • Title : Modification of sialic acids on solid-phase: accurate characterization of protein sialylation. Source : nih.gov. URL : 4

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Validation & Comparative

A Comparative Analysis of Binding Affinities: N-Acetyl-9-deoxy-9-fluoroneuraminic Acid vs. N-acetylneuraminic Acid

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Glycobiology and Drug Development

In the intricate world of cellular recognition, sialic acids play a pivotal role, mediating a vast array of physiological and pathological processes. The most common sialic acid in humans, N-acetylneuraminic acid (Neu5Ac), serves as a crucial ligand for a variety of proteins, including viral hemagglutinins and neuraminidases, as well as endogenous lectins like selectins and siglecs.[1][2] The development of sialic acid analogues is a key strategy in the design of novel therapeutics that can modulate these interactions. This guide provides an in-depth comparison of the binding affinity of a synthetically modified sialic acid, N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac), with its natural counterpart, Neu5Ac.

Structural Distinctions: The Impact of a Single Fluorine Atom

The fundamental difference between Neu5Ac and 9-F-Neu5Ac lies at the C-9 position of the sialic acid backbone. In Neu5Ac, this position is occupied by a hydroxyl (-OH) group, whereas in 9-F-Neu5Ac, it is replaced by a fluorine (-F) atom. This seemingly minor substitution has profound implications for the molecule's electronic properties and its ability to engage in hydrogen bonding, which are critical determinants of binding affinity. The synthesis of 9-F-Neu5Ac is a multi-step process that has been well-documented in the chemical literature.[3][4][5]

Comparative Binding Affinities: A Tale of Diminished Interactions

Experimental evidence consistently demonstrates that the replacement of the 9-hydroxyl group with fluorine significantly diminishes the binding affinity of the sialic acid analogue to its protein targets. This reduction in binding has been observed across different classes of sialic acid-binding proteins.

Influenza Virus Neuraminidase
Siglecs: Regulators of the Immune System

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors primarily expressed on immune cells that recognize sialic acids and modulate immune responses.[11][12] The interaction between siglecs and sialic acids is a key mechanism for distinguishing "self" from "non-self."[1]

Here, more direct comparative data is available. Studies have shown that 9-F-Neu5Ac exhibits a markedly reduced binding to sialoadhesins, a subset of the siglec family. For instance, the binding of CD22 (Siglec-2) to cells modified with 9-deoxy-Neu5Ac was found to be less than 10% of the binding observed with cells displaying the natural Neu5Ac.[10] This drastic reduction underscores the critical role of the C-9 hydroxyl group in mediating the interaction with this class of receptors.

Quantitative Binding Data Summary

The following table summarizes the available quantitative and qualitative data on the binding affinities of Neu5Ac and 9-F-Neu5Ac. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the literature.

LigandProtein TargetBinding Affinity (Kd/Ki/IC50)CommentsReference(s)
N-acetylneuraminic acid (Neu5Ac) SARS-CoV-2 Spike Protein (RBD)Kd = 27.26 μMDetermined by Surface Plasmon Resonance.[13]
Sambucus nigra agglutinin (SNA)Kd = 777 ± 93 nMFor α2,6-linked sialoside, determined by SPR.[14][15]
Siglecs-Serves as the natural ligand, with varying affinities depending on the specific Siglec and the linkage of the sialic acid.[11][12]
N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) CD22 (Siglec-2)Significantly lower than Neu5Ac (<10% binding)Qualitative comparison from cell-based assays.[10]
Sialidases (Neuraminidases)Partial resistance to enzymatic processingSuggests weaker binding to the active site.[10]

Experimental Methodologies for Assessing Binding Affinity

A variety of biophysical and biochemical techniques are employed to quantify the interactions between sialic acids and their binding partners.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[13][16] In a typical experiment, a protein of interest is immobilized on the sensor chip, and a solution containing the sialic acid analogue is flowed over the surface. The binding and dissociation of the ligand are recorded as a sensorgram, from which kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (Kd) can be derived.[14][15]

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize Protein on Sensor Chip Inject Inject Sialic Acid (Analyte) Immobilize->Inject Association Measure Association Inject->Association Dissociation Measure Dissociation Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Fit Fit Data to Binding Model Calculate Calculate K_d, k_a, k_d Fit->Calculate

Caption: A simplified workflow for determining binding kinetics using Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular binding.[17][18][19] In an ITC experiment, a solution of the sialic acid is titrated into a solution containing the protein. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (Ka, the inverse of Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[20][21]

ITC_Workflow Start Load Protein into Sample Cell Titrate Titrate Sialic Acid into Sample Cell Start->Titrate Measure Measure Heat Change per Injection Titrate->Measure Plot Plot Heat Change vs. Molar Ratio Measure->Plot Fit Fit to Binding Isotherm Model Plot->Fit Determine Determine K_d, ΔH, n Fit->Determine

Caption: The sequential steps involved in an Isothermal Titration Calorimetry experiment.

Neuraminidase Inhibition Assays

These are enzymatic assays used to determine the potency of neuraminidase inhibitors.[22][23] The activity of the neuraminidase enzyme is measured in the presence of varying concentrations of the inhibitor. The most common methods use a fluorogenic or chemiluminescent substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[24][25] The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined.

Structural Insights into Differential Binding

The structural basis for the reduced affinity of 9-F-Neu5Ac lies in the loss of a key hydrogen bond donor. The C-9 hydroxyl group of Neu5Ac frequently participates in a hydrogen bond network within the binding pockets of proteins. For example, in the active site of influenza neuraminidase, this hydroxyl group forms critical interactions with conserved amino acid residues.[8] The replacement of this group with a fluorine atom, which is a poor hydrogen bond acceptor and not a donor, eliminates this crucial interaction. While fluorine can engage in favorable electrostatic interactions, these are generally not sufficient to compensate for the loss of a strong hydrogen bond, resulting in an overall weaker binding affinity.

Conclusion

The modification of N-acetylneuraminic acid at the C-9 position by replacing the hydroxyl group with a fluorine atom has a significant and detrimental effect on its binding affinity to various protein targets, including viral neuraminidases and siglecs. This is primarily attributed to the loss of a critical hydrogen bond donor. While this modification reduces its effectiveness as a direct mimic of the natural ligand, N-Acetyl-9-deoxy-9-fluoroneuraminic acid remains a valuable tool for probing the specific interactions of the C-9 hydroxyl group in sialic acid recognition. For drug development professionals, this underscores the importance of this position for designing high-affinity inhibitors. For researchers in glycobiology, it provides a means to dissect the intricate molecular forces that govern sialic acid-mediated biological processes.

References

  • Barrett, S., et al. (2011). Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses. PLOS One. Available at: [Link]

  • Sharma, M., & Korytnyk, W. (1988). General methods for modification of sialic acid at C-9. Synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid. Carbohydrate Research, 175(1), 25-34. Available at: [Link]

  • Li, Y., et al. (2021). Identification of Potential Binding Sites of Sialic Acids on the RBD Domain of SARS-CoV-2 Spike Protein. Frontiers in Molecular Biosciences. Available at: [Link]

  • Varghese, J. N., et al. (1995). Analysis of inhibitor binding in influenza virus neuraminidase. Protein Science, 4(9), 1783-1790. Available at: [Link]

  • World Health Organization. (2012). Laboratory methodologies for testing the antiviral susceptibility of influenza viruses: Neuraminidase inhibitor (NAI). Available at: [Link]

  • Zhu, Y., et al. (2008). Surface Plasmon Resonance Study of Protein-Carbohydrate Interactions using Biotinylated Sialosides. Analytical Chemistry, 80(13), 5065-5071. Available at: [Link]

  • Zhu, Y., et al. (2008). Surface Plasmon Resonance Study of Protein−Carbohydrate Interactions Using Biotinylated Sialosides. Analytical Chemistry. Available at: [Link]

  • Gubareva, L. V., et al. (2001). Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. Journal of Clinical Microbiology, 39(12), 4418-4425. Available at: [Link]

  • Poon, K. K. H., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Canales, A., et al. (2021). Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling. Frontiers in Molecular Biosciences. Available at: [Link]

  • Lattová, E., et al. (2023). Potential Clinically Relevant Effects of Sialylation on Human Serum AAG-Drug Interactions Assessed by Isothermal Titration Calorimetry: Insight into Pharmacoglycomics?. International Journal of Molecular Sciences. Available at: [Link]

  • Creative Diagnostics. Fluorometric Neuraminidase Assay. Available at: [Link]

  • Rodrigues, E., & Macauley, M. S. (2021). Sialic Acid-Siglec Axis in Human Immune Regulation, Involvement in Autoimmunity and Cancer and Potential Therapeutic Treatments. International Journal of Molecular Sciences. Available at: [Link]

  • Animal and Plant Health Agency. (n.d.). Influenza - Neuraminidase Inhibition Test. Available at: [Link]

  • Sharma, M., Petrie, C. R., & Korytnyk, W. (1988). General methods for modification of sialic acid at C-9. Synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid. Carbohydrate Research. Available at: [Link]

  • Brinkman-Van der Linden, E. C. M., et al. (2004). A uniquely human consequence of domain-specific functional adaptation in a sialic acid-binding receptor. Glycobiology, 14(4), 33-40. Available at: [Link]

  • Lattová, E., et al. (2023). Potential Clinically Relevant Effects of Sialylation on Human Serum AAG-Drug Interactions Assessed by Isothermal Titration Calorimetry: Insight into Pharmacoglycomics?. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, M., et al. (2012). Influenza virus surveillance using surface plasmon resonance. Journal of Laboratory Automation, 17(5), 345-352. Available at: [Link]

  • Yuan, H., et al. (2021). A novel fiber-optic surface plasmon resonance sialic acid nanosensor based on boronic-acid-functionalized Au NPs. Sensors and Actuators B: Chemical. Available at: [Link]

  • Kaverin, N. V., & Gambaryan, A. S. (2009). Influenza Virus Neuraminidase: Structure and Function. Acta Naturae, 1(2), 28-34. Available at: [Link]

  • Rodriguez, E., & Macauley, M. S. (2021). Targeting the Siglec–Sialic Acid Immune Axis in Cancer: Current and Future Approaches. Cancer Immunology Research. Available at: [Link]

  • Prenzler, F., et al. (2023). Chemical structure of N-acetylneuraminic acid (neu5ac, sialic acid, sia). ResearchGate. Available at: [Link]

  • Suzuki, Y., et al. (1985). N-Acetylneuraminyllactosylceramide, GM3-NeuAc, a new influenza A virus receptor which mediates the adsorption-fusion process of viral infection. Binding specificity of influenza virus A/Aichi/2/68 (H3N2) to membrane-associated GM3 with different molecular species of sialic acid. Journal of Biological Chemistry, 260(3), 1362-1365. Available at: [Link]

  • Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. Available at: [Link]

  • Air, G. M. (2012). Receptor Binding Properties of Neuraminidase for influenza A virus: An Overview of Recent Research Advances. Influenza and Other Respiratory Viruses. Available at: [Link]

  • Hitaoka, S., et al. (2010). Correlation analyses on binding affinity of sialic acid analogues with influenza virus neuraminidase-1 using ab initio MO calculations on their complex structures. Journal of Chemical Information and Modeling, 50(10), 1796-1805. Available at: [Link]

  • Air, G. M. (2012). Influenza neuraminidase. Influenza and Other Respiratory Viruses, 6(4), 245-256. Available at: [Link]

  • van der Vlist, J. (2026). Sialic Acids, Sialyltransferases and How to Find Them: Isotopic and Affinity-Based Labelling Strategies with Chemical Probes. Utrecht University. Available at: [Link]

  • Zhang, H., & Wu, P. (2019). Identification of potential sialic acid binding proteins on cell membranes by proximity chemical labeling. Chemical Science, 10(24), 6089-6094. Available at: [Link]

  • Amaro, R. E., et al. (2010). Role of Secondary Sialic Acid Binding Sites in Influenza N1 Neuraminidase. Biophysical Journal. Available at: [Link]

  • Velazquez-Campoy, A., et al. (2015). Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry. Current Protocols in Protein Science. Available at: [Link]

  • Zhang, H., & Wu, P. (2019). Identification of potential sialic acid binding proteins on cell membranes by proximity chemical labeling. Chemical Science. Available at: [Link]

  • Asadi, S., et al. (2021). Characterization of Sialic Acid Affinity of the Binding Domain of Mistletoe Lectin Isoform One. Molecules. Available at: [Link]

  • Gangi Setty, T., et al. (2024). Many locks to one key: N-acetylneuraminic acid binding to proteins. Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • Brogi, S., et al. (2025). Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. International Journal of Molecular Sciences. Available at: [Link]

  • Cornforth, J. W., Firth, M. E., & Gottschalk, A. (1957). The synthesis of N-acetylneuraminic acid. Biochemical Journal, 68(1), 57-61. Available at: [Link]

  • Hitaoka, S., et al. (2011). Correlation Analyses on Binding Affinity of Sialic Acid Analogues and Anti-Influenza Drugs with Human Neuraminidase Using ab Initio MO Calculations on Their Complex Structures - LERE-QSAR Analysis (IV). Journal of Chemical Information and Modeling. Available at: [Link]

  • Petrásková, L., et al. (2021). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Dondoni, A., & Marra, A. (2016). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules. Available at: [Link]

  • Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Methods. Available at: [Link]

  • Vercauteren, K., et al. (2021). Hydroxylation of N-acetylneuraminic Acid Influences the in vivo Tropism of N-linked Sialic Acid-Binding Adeno-Associated Viruses AAV1, AAV5, and AAV6. Frontiers in Microbiology. Available at: [Link]

  • Song, H., et al. (2024). Influenza D virus utilizes both 9-O-acetylated N-acetylneuraminic and 9-O-acetylated N-glycolylneuraminic acids as functional en. eScholarship. Available at: [Link]

  • Cabezas, J. A. (2009). Neuraminic Acids/Sialic Acids (N-acetyl- and N-glycolylneuraminic Acid). ResearchGate. Available at: [Link]

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comparing N-Acetyl-9-deoxy-9-fluoroneuraminic acid with other sialidase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of N-Acetyl-9-deoxy-9-fluoroneuraminic Acid and Transition-State Sialidase Inhibitors

Executive Summary The rational design of sialidase (neuraminidase) inhibitors represents a cornerstone of modern antiviral and anticancer drug development. While transition-state analogues like Zanamivir and Oseltamivir dominate the clinical landscape, ground-state analogues such as N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-fluoro-Neu5Ac) serve as indispensable biochemical probes. This guide objectively compares the mechanistic causality, binding kinetics, and experimental utility of 9-fluoro-Neu5Ac against established transition-state inhibitors, providing self-validating protocols for comparative kinetic assays.

Mechanistic Divergence: Ground-State vs. Transition-State Inhibition

The efficacy of a sialidase inhibitor is fundamentally dictated by its ability to mimic the oxocarbenium ion transition state during the enzymatic cleavage of terminal sialic acid residues.

  • N-Acetyl-9-deoxy-9-fluoroneuraminic Acid (9-fluoro-Neu5Ac): Unlike therapeutic inhibitors, 9-fluoro-Neu5Ac is a ground-state analogue. The substitution of the C-9 hydroxyl group with a highly electronegative fluorine atom alters the hydrogen-bonding network within the enzyme's glycerol-binding pocket without significantly perturbing the steric bulk (1)[1]. Because it retains the natural chair conformation (²C₅) of sialic acid, it acts as a weak, reversible competitive inhibitor. However, its primary experimental value lies in its metabolic incorporation. It serves as a viable substrate for CMP-sialic acid synthetase (with a reported Km​ of ~6.35 mM compared to 1.84 mM for natural Neu5Ac) (2)[2]. Once incorporated into cell-surface glycoconjugates by sialyltransferases, the resulting 9-fluoro-sialosides exhibit marked resistance to sialidase-mediated cleavage, acting as "metabolic decoys."

  • Transition-State Analogues (DANA, Zanamivir, Oseltamivir): In contrast, 2,3-didehydro-2-deoxy-N-acetylneuraminic acid (DANA) introduces a C2=C3 double bond, forcing the pyranose ring into a flattened, half-chair conformation that closely mimics the planar oxocarbenium transition state (3)[3]. Zanamivir (Relenza) and Oseltamivir (Tamiflu) build upon this transition-state scaffold by introducing bulky, basic functional groups (e.g., guanidino or amino groups) at the C-4 position[3]. This modification exploits a highly conserved acidic pocket (comprising Glu119 and Glu227 in viral neuraminidases), driving binding affinity into the low nanomolar range[3].

Comparative Performance Metrics

The following table synthesizes the quantitative performance and structural characteristics of these inhibitors to aid in experimental selection.

InhibitorStructural ClassificationKey ModificationTarget Affinity ( IC50​ )Primary Application
9-fluoro-Neu5Ac Ground-State AnalogueC-9 Hydroxyl replaced by FluorineHigh μ M to mMMetabolic labeling; generating sialidase-resistant glycans
DANA Transition-State AnalogueC2=C3 double bond (flattened ring)1 - 10 μ MPan-sialidase biochemical reference inhibitor
Zanamivir Optimized TS AnalogueC-4 Guanidino group on DANA scaffold0.5 - 5 nMClinical antiviral (Inhaled)
Oseltamivir Optimized TS AnalogueC-4 Amino group, C-6 hydrophobic sidechain0.1 - 2 nMClinical antiviral (Oral prodrug)

(Note: IC50​ values vary by specific viral or bacterial sialidase strain; ranges represent typical in vitro assay results against Influenza A neuraminidase).

Visualizing Inhibition Mechanisms

The following diagram illustrates the divergent intervention points of ground-state probes versus transition-state inhibitors within the sialidase catalytic cycle.

Mechanism Substrate Sialylated Glycan (Natural Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Sialidase / Neuraminidase (Active Site) Enzyme->Complex TS Oxocarbenium Transition State Complex->TS Catalysis Products Cleaved Glycan + Free Sialic Acid TS->Products Hydrolysis Probe 9-fluoro-Neu5Ac (Ground-State Analogue) Probe->Enzyme Weak Competitive Binding TS_Inhibitor Zanamivir / DANA (TS Mimics) TS_Inhibitor->Enzyme High-Affinity Binding (nM)

Figure 1: Sialidase Catalytic Pathway & Divergent Inhibition Mechanisms.

Experimental Protocol: Self-Validating Sialidase Inhibition Assay

To objectively compare the inhibitory potency of 9-fluoro-Neu5Ac against DANA or Zanamivir, a continuous fluorogenic assay using 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA) is the gold standard.

Causality & Assay Design:

  • Pre-incubation: Transition-state analogues often exhibit slow-binding kinetics. A 30-minute pre-incubation ensures the enzyme-inhibitor complex reaches thermodynamic equilibrium before substrate addition.

  • Buffer Optimization: The assay buffer is maintained at pH 5.5 to 6.5, matching the acidic optimum of most viral and lysosomal sialidases, ensuring the active site residues (e.g., the catalytic triad) are properly protonated/deprotonated.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (32.5 mM MES, 4 mM CaCl2​ , pH 6.0). Causality: Calcium ions are structurally essential for the stability and maximal activity of many sialidases.

  • Inhibitor Titration: Prepare a 10-point 1:3 serial dilution of 9-fluoro-Neu5Ac (starting at 5 mM) and Zanamivir (starting at 1 μ M) in Assay Buffer.

  • Enzyme Standardization: Dilute the target sialidase (e.g., Influenza A H1N1 Neuraminidase) to a working concentration that yields a linear fluorescent signal over 60 minutes (typically 0.1 - 1 mU/well).

  • Equilibration: In a black 96-well microplate, combine 25 μ L of the inhibitor dilution with 25 μ L of the enzyme solution. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 μ L of 200 μ M MUNANA substrate (final concentration 100 μ M) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence every 2 minutes for 60 minutes at λex​ = 355 nm and λem​ = 460 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Plot % Activity vs. Log[Inhibitor] and fit to a four-parameter logistic regression to determine the IC50​ .

Workflow Step1 1. Enzyme Preparation (Standardize Activity) Step3 3. Pre-incubation (30 min at 37°C) Step1->Step3 Step2 2. Inhibitor Titration (Serial dilutions) Step2->Step3 Step4 4. Substrate Addition (MUNANA fluorogenic probe) Step3->Step4 Step5 5. Kinetic Readout (Ex: 355 nm, Em: 460 nm) Step4->Step5 Step6 6. IC50 Calculation (Non-linear regression) Step5->Step6

Figure 2: High-Throughput MUNANA Sialidase Assay Workflow.

References

  • General methods for modification of sialic acid at C-9. Synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid.PubMed.
  • Chemoenzymatic synthesis of CMP-sialic acid derivatives by a one-pot two-enzyme system: Comparison of substrate flexibility of three microbial CMP-sialic acid synthetases.ResearchGate.
  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.ACS Publications.

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Advanced Analytical Validation of N-Acetyl-9-deoxy-9-fluoroneuraminic Acid (9-F-Neu5Ac) Purity by HPLC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Metabolic Probing

N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) is a highly specialized synthetic sialic acid analog utilized extensively in glycobiology. By substituting the C-9 hydroxyl group with a fluorine atom, researchers can effectively block 9-O-acetylation events and modulate the metabolic incorporation of sialic acids into cell-surface glycoconjugates ().

However, the utility of 9-F-Neu5Ac as a metabolic inhibitor or chain-terminator is strictly dependent on its absolute purity. Mammalian and bacterial CMP-sialic acid synthetases (CMAS) exhibit a significantly higher catalytic efficiency for the natural substrate, N-acetylneuraminic acid (Neu5Ac), compared to fluorinated analogs (). Consequently, even a 1–2% trace contamination of unreacted Neu5Ac from the synthesis process can outcompete 9-F-Neu5Ac in enzymatic assays, leading to false-positive sialylation and confounding biological readouts.

This guide provides a comprehensive, self-validating HPLC-MS methodology to objectively assess the purity of 9-F-Neu5Ac, comparing its analytical behavior against natural Neu5Ac and another common analog, 3-F-Neu5Ac.

Causality in Analytical Design: Why HILIC-MS?

As an application scientist, selecting the correct chromatographic mode is paramount for robust validation. Sialic acids are highly polar, hydrophilic molecules that exhibit virtually no retention on standard C18 Reversed-Phase (RP) columns without prior derivatization (e.g., using 1,2-diamino-4,5-methylenedioxybenzene, DMB) ().

The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide-bonded stationary phase bypasses the need for DMB derivatization. This is crucial because derivatization is light-sensitive, time-consuming, and can introduce labeling biases that skew quantitative purity assessments. HILIC allows for the direct, baseline separation of underivatized sialic acid analogs based on subtle differences in their hydrogen-bonding capacities and dipole moments.

The ESI-MS Rationale: Sialic acids possess a carboxylic acid moiety with a pKa of ~2.6. By utilizing a mobile phase buffered at pH 4.5 with ammonium formate, the molecules are maintained in a deprotonated state, ensuring highly efficient ionization in negative Electrospray Ionization (ESI) mode as [M-H]- ions. This eliminates the complex sodium/potassium adducts often observed in positive ion mode, simplifying the mass spectra and improving the signal-to-noise ratio.

Comparative Performance Matrix

To validate 9-F-Neu5Ac, it must be chromatographically and mass-spectrometrically resolved from its synthetic precursor (Neu5Ac) and distinguished from other functional analogs like 3-F-Neu5Ac (a transition-state sialidase inhibitor).

CompoundMolecular FormulaExact MassTarget [M-H]- (m/z)Relative HILIC RetentionPrimary Biochemical Function
Neu5Ac (Natural)C11H19NO9309.11308.1Latest (Most polar)Natural CMAS substrate
9-F-Neu5Ac (Product)C11H18FNO8311.10310.1IntermediateCMAS inhibitor / Chain terminator
3-F-Neu5Ac (Alternative)C11H18FNO8311.10310.1Earliest (Least polar)Sialidase (Neuraminidase) inhibitor

Data Summary: While 9-F-Neu5Ac and 3-F-Neu5Ac are isobaric (same m/z), the position of the highly electronegative fluorine atom drastically alters their interaction with the HILIC amide phase, allowing for baseline separation. Neu5Ac, retaining all hydroxyls, elutes last.

Visualization of the Metabolic Competition

G Neu5Ac Natural Neu5Ac (Impurity) CMAS CMAS Activation Neu5Ac->CMAS FNeu5Ac 9-F-Neu5Ac (Target Probe) FNeu5Ac->CMAS CMP_Neu5Ac CMP-Neu5Ac (Active Donor) CMAS->CMP_Neu5Ac CMP_FNeu5Ac CMP-9-F-Neu5Ac (Metabolic Inhibitor) CMAS->CMP_FNeu5Ac ST Sialyltransferases CMP_Neu5Ac->ST CMP_FNeu5Ac->ST Glycoconjugate Sialylated Glycan (False Positive) ST->Glycoconjugate Block Pathway Blockade (Intended Result) ST->Block

Fig 1. Metabolic competition between 9-F-Neu5Ac and trace Neu5Ac impurities.

Self-Validating HILIC-MS Methodology

To ensure absolute trustworthiness, this protocol incorporates a self-validating spike-in step. This proves that the absence of a Neu5Ac peak is due to high product purity, not ion suppression or poor recovery.

Step 1: Sample Preparation & Self-Validation Matrix
  • Target Sample: Dissolve 1.0 mg of 9-F-Neu5Ac in 1.0 mL of 75% Acetonitrile (ACN) / 25% LC-MS grade water.

  • Blank Control: 75% ACN / 25% water (Validates system cleanliness).

  • Spike-in Control (Self-Validation): Target sample spiked with 1% (w/w) natural Neu5Ac standard. This ensures the system is sensitive enough to detect trace impurities without matrix interference.

Step 2: HILIC Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 100% Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Formate in Water, adjusted to pH 4.5 with formic acid.

  • Gradient: Start at 85% A. Ramp down to 60% A over 10 minutes. Hold for 2 minutes, then re-equilibrate at 85% A for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Causality Check: The high initial organic concentration (85% ACN) is required to partition the highly polar sialic acids into the water-enriched layer on the amide stationary phase.

Step 3: MS Detection Parameters
  • Ionization: ESI Negative Mode.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C.

  • Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Channel 1: m/z 310.1 (Detects 9-F-Neu5Ac).

    • Channel 2: m/z 308.1 (Detects Neu5Ac impurity).

Step 4: Data Analysis & Purity Calculation

Integrate the Area Under the Curve (AUC) for both channels. Purity (%) =[AUC(310.1) / (AUC(310.1) + AUC(308.1))] × 100. Acceptance Criteria: The product is validated if purity is >95% and the 1% spike-in control is accurately recovered and resolved.

Analytical Workflow Visualization

G Sample Sample Prep: 9-F-Neu5Ac + Controls HILIC HILIC Separation (Amide Column) Sample->HILIC ESI ESI-MS (Negative Mode) m/z 310.1 & 308.1 HILIC->ESI Data Peak Integration & Recovery Check ESI->Data Purity Purity Validation (Target: >95%) Data->Purity

Fig 2. HILIC-MS workflow for underivatized sialic acid purity validation.

References

  • Sharma, M., Petrie, C. R., & Korytnyk, W. (1988). General methods for modification of sialic acid at C-9. Synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid. Carbohydrate Research, 175(1), 25-34.[Link]

  • Heise, T., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Infectious Diseases, 7(6), 1666-1673.[Link]

  • Lehmann, Y., et al. (2017). HILIC–MRM–MS for Linkage-Specific Separation of Sialylated Glycopeptides to Quantify Prostate-Specific Antigen Proteoforms. Analytical Chemistry, 89(17), 9002-9009.[Link]

Sialic Acid Analogues in Enzyme Inhibition: A Comparative Guide to 3-Fluoro vs. 9-Fluoro Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in glycobiology and enzyme kinetics, I frequently encounter researchers debating the optimal fluorinated sialic acid analogue for their specific assay. Sialic acids (N-acetylneuraminic acid, Neu5Ac) are terminal monosaccharides on mammalian glycans that regulate critical biological processes, including cellular adhesion, immune evasion, and viral entry. Modulating these pathways requires precise pharmacological tools.

This guide provides an objective, data-driven comparison between two prominent fluorinated analogues: 3-fluoro-sialic acid (3-F-Neu5Ac) and N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) . While both incorporate a highly electronegative fluorine atom to disrupt normal enzymatic processing, their positional differences dictate entirely distinct mechanisms of action—covalent sialidase trapping versus metabolic sialyltransferase inhibition.

Structural and Mechanistic Divergence
1.1. 3-Fluoro-Sialic Acid: The Mechanism-Based Covalent Inactivator

The substitution of a fluorine atom at the C-3 position adjacent to the anomeric center (C-2) fundamentally alters the stereoelectronics of the glycosidic bond cleavage. Sialidases (neuraminidases) typically operate via a retaining mechanism involving an oxocarbenium ion-like transition state and a covalent tyrosyl-enzyme intermediate [1]. The highly electronegative C-3 fluorine exerts a strong inductive effect that destabilizes this transition state. However, the enzyme's catalytic nucleophile (often a tyrosine residue) can still attack the anomeric carbon, forming the covalent intermediate [2]. Because the subsequent hydrolysis step is severely retarded by the fluorine's electron-withdrawing nature, the enzyme becomes irreversibly trapped as a long-lived covalent adduct [3]. This makes 3-F-Neu5Ac an exceptional mechanism-based suicide inhibitor for structural biology and sialidase profiling.

1.2. N-Acetyl-9-deoxy-9-fluoroneuraminic acid: The Metabolic Modulator

In contrast, modifying the terminal C-9 position of the glycerol side chain does not drastically impact the transition state of the anomeric center. Instead, 9-F-Neu5Ac acts as a metabolic Trojan horse. The C-9 hydroxyl group is normally involved in hydrogen bonding within the active sites of processing enzymes, but its replacement with fluorine is well-tolerated by cytidine monophosphate-sialic acid synthetase (CMAS) [4]. CMAS converts 9-F-Neu5Ac into CMP-9-fluoro-Neu5Ac. This nucleotide sugar subsequently acts as a competitive inhibitor for sialyltransferases (STs) or is incorporated as a chain terminator, effectively reducing overall cell-surface hypersialylation—a hallmark of aggressive carcinomas [5].

Visualizing the Mechanistic Pathways

Mechanism cluster_3F 3-Fluoro-Sialic Acid Pathway cluster_9F 9-Fluoro-Sialic Acid Pathway F3 3-Fluoro-Neu5Ac Sialidase Sialidase (Neuraminidase) F3->Sialidase Active Site Binding CovInt Covalent Tyrosyl-Enzyme Intermediate (Trapped) Sialidase->CovInt Nucleophilic Attack Inhib1 Irreversible Sialidase Inhibition CovInt->Inhib1 Hydrolysis Blocked F9 9-Fluoro-Neu5Ac CMAS CMAS Enzyme F9->CMAS Substrate Recognition CMP_F9 CMP-9-Fluoro-Neu5Ac CMAS->CMP_F9 Synthetase Activity Inhib2 Sialyltransferase Inhibition (Competitive) CMP_F9->Inhib2 Golgi Transport & Binding

Mechanistic divergence of 3-F-Neu5Ac (covalent trapping) vs 9-F-Neu5Ac (metabolic inhibition).

Quantitative Data Comparison

To objectively select the right analogue, we must evaluate their kinetic parameters. The table below synthesizes experimental data regarding their enzymatic interactions.

Parameter / Property3-Fluoro-Sialic Acid (3-F-Neu5Ac)N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac)
Primary Target Sialidases (Neuraminidases)Sialyltransferases (via CMP-analog)
Inhibition Mechanism Mechanism-based covalent trappingCompetitive inhibition / Chain termination
CMAS Substrate Affinity ( Km​ ) Poor substrate (requires synthetic CMP-coupling)Good substrate ( Km​ = 6.35 mM vs 1.84 mM for Neu5Ac)
Cellular Sialylation Recovery Fast (< 1 day post-washout)Slow (2–3 days post-washout)
Key Structural Feature C-3 Fluorine (destabilizes oxocarbenium ion)C-9 Fluorine (alters glycerol tail recognition)
Primary Application X-ray crystallography of enzyme intermediatesIn vivo / in vitro suppression of hypersialylation

Data synthesized from structural studies of human Neu2 [3] and CMAS HPLC assays [4].

Self-Validating Experimental Protocols

As an application scientist, I stress that protocols must be self-validating. This means incorporating internal controls that confirm whether a negative result is due to assay failure or true biological inactivity.

Protocol A: Sialidase Covalent Trapping Assay (Using 3-F-Neu5Ac)

This protocol is designed to validate the irreversible nature of the 3-F-Neu5Ac inhibitor against a target sialidase.

  • Enzyme Preparation : Dilute recombinant sialidase (e.g., human Neu2 or bacterial homolog) to 50 nM in 50 mM sodium acetate buffer (pH 5.5) containing 1 mM CaCl2​ .

  • Inhibitor Incubation : Add 3-F-Neu5Ac to a final concentration of 1 mM. Include a vehicle control (DMSO/Buffer) and a competitive reversible inhibitor control (e.g., DANA at 1 mM).

  • Time-Course Aliquoting : Incubate at 37°C. Withdraw 10 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Activity Rescue (The Self-Validation Step) : Dilute the withdrawn aliquots 100-fold into an assay buffer containing 0.5 mM 4-methylumbelliferyl-N-acetyl- α -D-neuraminic acid (MUNANA), a fluorogenic substrate.

  • Measurement & Causality : Measure fluorescence (Ex: 365 nm, Em: 450 nm). Causality: Because the dilution drops the inhibitor concentration far below its Ki​ , reversible inhibitors (like DANA) will immediately release from the active site, restoring enzyme activity. 3-F-Neu5Ac, being a covalent suicide inhibitor, will show time-dependent, irreversible loss of activity that cannot be rescued by dilution.

Protocol B: Metabolic Sialylation Inhibition (Using 9-F-Neu5Ac)

This workflow assesses the efficacy of 9-F-Neu5Ac in reducing cell-surface sialic acids.

  • Cell Seeding : Seed THP-1 or B16-F10 melanoma cells at 1×105 cells/mL in complete RPMI medium.

  • Compound Administration : Treat cells with 0, 50, 100, and 200 µM of 9-F-Neu5Ac. Crucial Step: Incubate for exactly 3 days. Causality: Surface glycoproteins have a natural turnover rate of 24-48 hours. A 3-day incubation ensures that pre-existing sialylated glycans are degraded and replaced by the newly synthesized, inhibitor-modified glycans [6].

  • Cell Harvesting & Washing : Harvest cells and wash twice with ice-cold PBS containing 1% BSA to prevent non-specific binding.

  • Lectin Staining : Incubate cells with biotinylated MAL-II (binds α 2,3-linked sialic acid) or SNA (binds α 2,6-linked sialic acid) for 30 minutes at 4°C. Wash, then incubate with Streptavidin-PE.

  • Flow Cytometry Analysis : Quantify the Mean Fluorescence Intensity (MFI). A dose-dependent decrease in PE signal validates the metabolic blockade of sialyltransferases.

Workflow Step1 1. Cell Incubation (72h with 9-F-Neu5Ac) Step2 2. Glycan Turnover (Depletion of Native Sialic Acid) Step1->Step2 Metabolic Processing Step3 3. Lectin Labeling (MAL-II / SNA + Strep-PE) Step2->Step3 Surface Expression Step4 4. Flow Cytometry (Quantify MFI Reduction) Step3->Step4 Fluorescence Detection

Workflow for validating metabolic sialylation inhibition via flow cytometry.

Conclusion

Selecting between these two fluorinated analogues depends entirely on the experimental objective. If the goal is to trap a sialidase in its transition state for structural elucidation, 3-fluoro-sialic acid is the gold standard due to its covalent mechanism. Conversely, if the objective is to modulate the cellular glycome and study the downstream effects of hyposialylation in cancer or immunology, 9-fluoro-Neu5Ac provides a highly effective, metabolically tolerated route to competitive sialyltransferase inhibition.

References
  • Watts, A. G., & Withers, S. G. (2004). The synthesis of some mechanistic probes for sialic acid processing enzymes and the labeling of a sialidase from Trypanosoma rangeli. Canadian Journal of Chemistry.[URL: https://cdnsciencepub.com/doi/10.1139/v04-125]
  • Buchini, S., et al. (2014). Tuning mechanism-based inactivators of neuraminidases: mechanistic and structural insights. RCSB PDB.[URL: https://www.rcsb.org/structure/4NCS]
  • Büll, C., et al. (2018). Potent Metabolic Sialylation Inhibitors Based on C-5-Modified Fluorinated Sialic Acids. Journal of Medicinal Chemistry.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01454]
  • Sharma, M., Petrie, C. R., & Korytnyk, W. (1988). General methods for modification of sialic acid at C-9. Synthesis of N-acetyl-9-deoxy-9-fluoroneuraminic acid. Carbohydrate Research.[URL: https://pubmed.ncbi.nlm.nih.gov/3378240/]
  • Gross, H. J., et al. (1983). A High-Performance Liquid Chromatography Method for the Assay of Cytidine Monophosphate-Sialic Acid Synthetase. Analytical Biochemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/6881472/]

Sources

Mass Spectrometry Validation of N-Acetyl-9-deoxy-9-fluoroneuraminic Acid (9-F-Neu5Ac) Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metabolic oligosaccharide engineering (MOE) has fundamentally transformed the study of cellular glycosylation. By feeding cells synthetic monosaccharide precursors, researchers can modulate the glycome to study biological interactions or develop targeted therapeutics[3.2]. Among these tools, N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) is a highly specialized sialic acid analog. The substitution of the C-9 hydroxyl group with a fluorine atom—a bioisostere—alters the binding affinity of sialic acid-recognizing proteins (such as Siglecs) and confers resistance to specific sialidases[3.8].

However, proving the successful metabolic incorporation of 9-F-Neu5Ac into cell surface glycoconjugates requires rigorous analytical validation. Because the mass difference between natural Neu5Ac and 9-F-Neu5Ac is merely ~1.99 Da, mass spectrometry (MS) workflows must be meticulously designed. This guide provides an objective comparison of MS methodologies for validating 9-F-Neu5Ac incorporation, detailing the causality behind experimental choices and providing a self-validating protocol for researchers and drug development professionals.

Mechanistic Context: The Causality of 9-F-Neu5Ac Engineering

Why target the C-9 position? The C-9 hydroxyl of natural Neu5Ac is a critical hydrogen-bond donor/acceptor in the active sites of many sialidases and the binding pockets of Siglecs[2.1]. Replacing it with fluorine maintains the steric bulk (the van der Waals radius of F is 1.47 Å vs. 1.42 Å for O) but abolishes hydrogen-bond donating capability and alters the local electronic environment[1.1].

To achieve high intracellular incorporation, researchers typically use the peracetylated precursor, Ac5-9-F-Neu5Ac . The acetyl groups mask the hydrophilic hydroxyls, allowing passive diffusion across the plasma membrane. Once inside, non-specific cytosolic esterases cleave the acetyl groups, releasing the free 9-F-Neu5Ac. This analog is then activated by CMP-sialic acid synthetase (CMAS) into CMP-9-F-Neu5Ac and transported into the Golgi for glycan elongation[3.2].

Table 1: Comparative Properties of Sialic Acid Analogs in MOE
AnalogModification SitePrimary ApplicationMass Shift vs. Neu5Ac (Da)Metabolic Efficiency
Neu5Ac NoneNatural baseline0High (Endogenous)
9-F-Neu5Ac C-9 (Fluoro)Sialidase resistance, Siglec modulation+1.99Moderate to High
9-Azido-Neu5Ac C-9 (Azido)Click-chemistry labeling, visualization+25.01High
3-F-Neu5Ac C-3 (Fluoro)Global sialyltransferase inhibition+1.99Low (Acts as inhibitor)

Comparative Mass Spectrometry Strategies

Validating 9-F-Neu5Ac incorporation relies on detecting the +1.99 Da mass shift in released glycans or free sialic acids. The two dominant approaches are MALDI-TOF MS of permethylated intact glycans and LC-ESI-MS/MS of DMB-derivatized sialic acids.

The Isobaric Overlap Challenge

The monoisotopic mass of 9-F-Neu5Ac (m/z 311.1016) is nearly identical to the M+2 heavy isotopic peak of natural Neu5Ac (m/z 311.1125). This ~0.01 Da difference requires ultra-high resolving power (>30,000) to differentiate purely by MS. Therefore, orthogonal chromatographic separation is not just beneficial—it is an absolute requirement for standard Q-TOF or Triple Quadrupole (QqQ) systems[3.2].

Method A: MALDI-TOF MS (Permethylated Glycans)
  • Mechanism : Intact N-glycans are released via PNGase F and permethylated. Permethylation stabilizes the labile sialic acid residues, preventing their loss during ionization, and enhances the overall signal.

  • Limitation : Without LC separation, the +2 Da shift of 9-F-Neu5Ac heavily overlaps with the M+2 isotopic peak of natural Neu5Ac. Quantifying incorporation relies purely on complex isotopic deconvolution, which is highly prone to error if incorporation rates are low.

Method B: LC-ESI-MS/MS (DMB-Derivatization)
  • Mechanism : Sialic acids are cleaved via mild acid hydrolysis and derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB), rendering them highly fluorescent and hydrophobic. The DMB-derivatives are separated by Reversed-Phase Liquid Chromatography (RP-LC) prior to MS.

  • Advantage : The electronegative fluorine atom increases the hydrophobicity of the molecule. DMB-9-F-Neu5Ac elutes later than DMB-Neu5Ac on a C18 column. This physical separation resolves the isotopic overlap issue entirely. Furthermore, MS/MS fragmentation yields diagnostic reporter ions.

Table 2: Comparison of MS Modalities for 9-F-Neu5Ac Validation
ParameterMALDI-TOF MS (Permethylated)LC-ESI-MS/MS (DMB-Derivatized)LC-ESI-MS/MS (Native PGC)
Analyte Intact N-/O-glycansCleaved Sialic AcidsIntact N-/O-glycans
Resolution of +2 Da Overlap Poor (Requires deconvolution)Excellent (Chromatographic separation)Good (Isomer separation)
Structural Context High (Shows which glycan is modified)Low (Bulk sialic acid pool only)High (Full glycan structure)
Sensitivity Moderate (pmol)High (fmol)High (fmol)
Best Used For Initial profiling of major glycansPrecise quantification of incorporation %Detailed site-specific glycoproteomics

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system using DMB derivatization and LC-MS/MS. The inclusion of a DMB-Neu5Gc internal standard ensures quantitative accuracy.

MOE_Workflow A 1. Metabolic Labeling (Ac5-9-F-Neu5Ac) B 2. Glycoprotein Extraction & Sialic Acid Release A->B C 3. DMB Derivatization (Fluorescent Tagging) B->C D 4. LC Separation (Resolves Isotopic Overlap) C->D E 5. ESI-MS/MS Analysis (Mass Shift & Fragmentation) D->E

Figure 1: End-to-end self-validating workflow for 9-F-Neu5Ac metabolic incorporation and MS analysis.

Step 1: Metabolic Labeling (Cell Culture)
  • Seed target cells (e.g., CHO or HeLa) in 6-well plates at 60% confluency.

  • Supplement culture media with 200 µM Ac5-9-F-Neu5Ac (dissolved in DMSO; final DMSO <0.1%). Include a vehicle control (DMSO only) and a natural Ac5-Neu5Ac control to establish baseline sialylation.

  • Incubate for 72 hours to allow for multiple rounds of glycan turnover.

Step 2: Sialic Acid Release
  • Harvest cells and wash 3x with ice-cold PBS to remove extracellular precursors.

  • Resuspend the cell pellet in 2 M acetic acid and heat at 80°C for 2 hours.

    • Causality: Mild acid hydrolysis specifically cleaves the labile α-ketosidic linkage of sialic acids, releasing them from the glycan backbone without destroying the monosaccharide ring or the C-9 fluorine modification.

  • Pass the hydrolysate through a 10 kDa MWCO filter. Collect the filtrate containing free sialic acids.

Step 3: DMB Derivatization
  • Prepare DMB reagent: 7 mM DMB, 1.4 M acetic acid, 0.75 M β-mercaptoethanol, and 18 mM sodium hydrosulfite.

    • Causality: Sialic acids lack a strong chromophore and ionize poorly in positive mode. DMB reacts specifically with the α-keto acid group of free sialic acids, adding a hydrophobic and easily ionizable tag. β-mercaptoethanol and sodium hydrosulfite act as reducing agents to prevent DMB oxidation, ensuring a high-yield condensation reaction.

  • Mix 50 µL of the sialic acid filtrate with 50 µL of DMB reagent. Add 10 pmol of Neu5Gc as an internal standard.

  • Incubate at 50°C for 2.5 hours in the dark. Stop the reaction by cooling on ice.

Step 4: LC-ESI-MS/MS Analysis
  • Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Monitor in Positive ESI mode. Target m/z 426.13 (DMB-Neu5Ac [M+H]+) and m/z 428.12 (DMB-9-F-Neu5Ac [M+H]+).

  • Validation Check: Confirm the identity of the 9-F-Neu5Ac peak by MS/MS fragmentation. The loss of water (-18 Da) and the specific retention time shift relative to the vehicle control validate the incorporation.

MS_Logic A Mixed Sialic Acid Pool (Neu5Ac & 9-F-Neu5Ac) B C18 RP-LC Separation A->B C Peak 1: DMB-Neu5Ac (m/z 426.13) B->C Earlier Elution D Peak 2: DMB-9-F-Neu5Ac (m/z 428.12) B->D Later Elution (Hydrophobic F) E MS/MS: Confirm -18 Da (Water Loss) D->E

Figure 2: Chromatographic and MS/MS logic resolving the +1.99 Da mass shift and isotopic overlap.

References

  • Source: National Institutes of Health (NIH)
  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives Source: ACS Publications URL
  • Sialic Acid Glycoengineering Using an Unnatural Sialic Acid for the Detection of Sialoglycan Biosynthesis Defects and On-Cell Synthesis of Siglec Ligands Source: ACS Chemical Biology URL
  • Source: National Institutes of Health (NIH)

Comparative Guide: Neu5Ac vs. 9-Deoxy-9-fluoroneuraminic Acid (9-F-Neu5Ac) in Influenza Entry Mechanisms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sialic acids are the critical host-cell surface receptors that dictate the attachment, entry, and release of influenza viruses. While N-Acetylneuraminic acid (Neu5Ac) serves as the primary natural receptor for Influenza A and B, synthetic analogs like N-Acetyl-9-deoxy-9-fluoroneuraminic acid (9-F-Neu5Ac) have been developed to probe viral receptor specificities and engineer antiviral decoys.

This guide provides an in-depth mechanistic comparison between Neu5Ac and 9-F-Neu5Ac, detailing how a single atomic substitution at the C-9 position fundamentally alters viral recognition, enzymatic cleavage, and therapeutic potential—particularly highlighting the divergent behaviors of Influenza A/B versus Influenza C[1].

Structural and Mechanistic Divergence

The Chemical Substitution
  • Neu5Ac: Features a hydroxyl (-OH) group at the C-9 position of its glycerol side chain. This group acts as both a hydrogen bond donor and acceptor.

  • 9-F-Neu5Ac: The C-9 hydroxyl is replaced by a highly electronegative fluorine (-F) atom. Fluorine is a poor hydrogen bond donor but a weak acceptor, and its inclusion increases the local hydrophobicity of the molecule[2].

Influenza A and B: Hemagglutinin (HA) and Neuraminidase (NA)

For Influenza A and B, viral entry is mediated by the Hemagglutinin (HA) protein, while release is driven by Neuraminidase (NA)[3].

  • HA Binding: X-ray crystallographic studies reveal that while the C-7 and C-8 hydroxyls of the sialic acid glycerol side chain form critical hydrogen bonds within the HA binding pocket, the C-9 position points outward toward the solvent[2]. Because the C-9 hydroxyl does not engage in essential hydrogen bonding with HA, 9-F-Neu5Ac retains high binding affinity to Influenza A/B HA .

  • NA Cleavage: Both Neu5Ac and 9-F-Neu5Ac are susceptible to hydrolytic cleavage by Influenza NA, meaning 9-F-Neu5Ac does not effectively trap Influenza A/B virions[3].

Influenza C: Hemagglutinin-Esterase-Fusion (HEF) Protein

Influenza C utilizes a single multifunctional spike protein, HEF, and specifically targets 9-O-acetyl-Neu5Ac as its host receptor.

  • The Decoy Effect: 9-F-Neu5Ac structurally and electronically mimics the 9-O-acetyl group sufficiently to bind the Influenza C HEF receptor site[4].

  • Esterase Resistance (Viral Trapping): To release progeny virions, the esterase domain of HEF must cleave the 9-O-acetyl group. Because the carbon-fluorine (C-F) bond in 9-F-Neu5Ac is enzymatically stable and cannot be hydrolyzed by the viral sialate O-acetylesterase, the virus remains permanently bound. Thus, 9-F-Neu5Ac acts as a highly stable, dead-end decoy receptor for Influenza C [4].

Quantitative Data Comparison

The following table summarizes the physicochemical and biological differences between the natural substrate and the fluorinated analog.

Feature / PropertyNeu5Ac (Natural Receptor)9-F-Neu5Ac (Synthetic Analog)
C-9 Substituent Hydroxyl (-OH)Fluorine (-F)
H-Bonding Capacity (C-9) Donor & AcceptorWeak Acceptor Only
Influenza A/B HA Binding High AffinityMaintained (C-9 points to solvent)
Influenza A/B NA Cleavage Highly SusceptibleSusceptible
Influenza C HEF Binding Poor (Prefers 9-O-Ac)High (F mimics O-Acetyl profile)
Influenza C Esterase Cleavage N/AResistant (Stable C-F bond)
Primary Utility Baseline biological referenceViral trapping (Inf C), Structural probing

Pathway Visualization

The following diagram illustrates the divergent entry and release pathways, highlighting how the C-9 fluorine substitution neutralizes Influenza C via esterase resistance.

G cluster_0 Influenza A/B (HA/NA Pathway) cluster_1 Influenza C (HEF Pathway) HA_Bind HA Binding NA_Cleave NA Cleavage (Viral Release) HA_Bind->NA_Cleave Productive Infection HEF_Bind HEF Binding HEF_Trap Esterase Resistance (Viral Trapping) HEF_Bind->HEF_Trap C-F Bond Uncuttable N1 Neu5Ac N1->HA_Bind Natural Receptor N2 9-F-Neu5Ac N2->HA_Bind C-9 F Tolerated N2->HEF_Bind Mimics 9-O-Acetyl

Divergent entry and cleavage pathways of Neu5Ac and 9-F-Neu5Ac across Influenza A/B and C.

Experimental Protocols

To objectively validate the differences in binding and cleavage, the following self-validating experimental workflows are recommended.

Protocol 1: Competitive Hemagglutination Inhibition (HAI) Assay

Objective: Evaluate the relative binding affinity of 9-F-Neu5Ac versus Neu5Ac to Influenza A HA. Causality Focus: Standardizing the viral titer to 4 HA units ensures the assay measures competitive inhibition against a known, limiting concentration of viral particles, preventing false negatives caused by viral excess.

  • Viral Standardization: Titrate Influenza A virus (e.g., H1N1) using Turkey red blood cells (RBCs) to determine the Hemagglutination Unit (HAU). Dilute the virus to a working concentration of 4 HAU/50 µL.

  • Inhibitor Preparation: In a V-bottom 96-well microtiter plate, perform two-fold serial dilutions of Neu5Ac and 9-F-Neu5Ac (starting at 10 mM) in 50 µL of PBS (pH 7.4).

  • Viral Incubation: Add 50 µL of the 4 HAU virus suspension to all test wells. Include a Virus Control (virus + PBS, no inhibitor) and an RBC Control (PBS only). Incubate at room temperature for 30 minutes to allow HA-sialic acid complex formation.

  • RBC Addition: Add 50 µL of 0.5% Turkey RBC suspension to all wells. Gently agitate the plate and incubate for 45 minutes at room temperature.

  • Readout: Observe the wells. A "button" formation indicates successful inhibition of hemagglutination (the analog successfully occupied the HA binding sites). A "shield" formation indicates viral cross-linking of RBCs (lack of inhibition). Record the minimum inhibitory concentration (MIC).

Protocol 2: Influenza C HEF Esterase Resistance Assay (HPLC-UV)

Objective: Validate the enzymatic stability of the C-9 fluorine bond against Influenza C receptor-destroying enzymes. Causality Focus: Using 9-O-Ac-Neu5Ac as a positive control validates the intrinsic activity of the HEF esterase. The absence of cleavage products in the 9-F-Neu5Ac cohort confirms its mechanism as a dead-end inhibitor.

  • Enzyme Preparation: Isolate and purify the HEF glycoprotein from Influenza C (e.g., C/Taylor/1233/47) or use a recombinant HEF esterase domain.

  • Reaction Setup: Prepare two reaction mixtures containing 100 µg/mL of the HEF enzyme in 100 mM sodium phosphate buffer (pH 7.2).

    • Cohort A (Control): Add 1 mM 9-O-Ac-Neu5Ac.

    • Cohort B (Test): Add 1 mM 9-F-Neu5Ac.

  • Incubation: Incubate both mixtures at 37°C for 60 minutes. Stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant into an HPLC system equipped with an Aminex HPX-87H column (or equivalent organic acid column) coupled to a UV detector (210 nm).

  • Data Interpretation:

    • Cohort A will show a distinct peak for released acetate and Neu5Ac, confirming esterase activity.

    • Cohort B will show a single, intact peak for 9-F-Neu5Ac, proving the C-F bond is resistant to HEF-mediated hydrolysis.

References

  • Schauer, R. (2000). "Chemistry, biochemistry and biology of sialic acids". National Center for Biotechnology Information (PMC).
  • "Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives". (2021). ACS Publications.
  • "Compositions for detecting of influenza viruses and kits and methods using same". (2009). Google Patents (CN101553581A).

Sources

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